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  • Product: Disodium Methanedisulfonate
  • CAS: 5799-70-2

Core Science & Biosynthesis

Foundational

What are the fundamental properties of Disodium Methanedisulfonate?

Technical Monograph: Disodium Methanedisulfonate (DSMS) Role: Advanced Pharmaceutical Intermediate & Functional Excipient CAS: 5799-70-2 | Formula: CH₂(SO₃Na)₂ Executive Summary Disodium Methanedisulfonate (DSMS) is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Disodium Methanedisulfonate (DSMS) Role: Advanced Pharmaceutical Intermediate & Functional Excipient CAS: 5799-70-2 | Formula: CH₂(SO₃Na)₂

Executive Summary

Disodium Methanedisulfonate (DSMS) is a bifunctional sulfonate salt that serves as a critical raw material in the synthesis of Methanedisulfonic Acid (MDSA) and as a specialized additive in electrochemical deposition. In the context of drug development, DSMS is gaining traction as a precursor for salt formation of basic Active Pharmaceutical Ingredients (APIs).

Unlike the ubiquitous mesylates (methanesulfonates), the methanedisulfonate moiety offers a dianionic character , providing unique solubility profiles and crystal packing options for difficult-to-formulate drugs. However, its structural similarity to other sulfonates necessitates rigorous control strategies to mitigate Genotoxic Impurities (GTIs) , specifically alkyl sulfonate esters, in compliance with ICH M7 guidelines.

This guide details the physicochemical properties, synthesis protocols, and pharmaceutical utility of DSMS, emphasizing risk mitigation in drug substance manufacturing.

Physicochemical Architecture

DSMS is the disodium salt of methanedisulfonic acid.[1] Its structure consists of a methylene bridge connecting two sulfonate groups, creating a highly polar, water-soluble dianion.

Fundamental Properties
PropertyValue / DescriptionRelevance to Formulation
Molecular Formula CH₂Na₂O₆S₂High ionic character
Molecular Weight 220.13 g/mol Moderate mass contribution to final salt
Appearance White crystalline powderStandard solid handling
Solubility (Water) Highly Soluble (>500 g/L)Excellent for aqueous processing
Solubility (Organic) Insoluble in EtOH, AcetoneFacilitates purification via antisolvent precipitation
Hygroscopicity Moderate to HighRequires controlled humidity storage (RH <40%)
pKa (Acid Form) pKa₁ ≈ -2.0, pKa₂ ≈ 1.5Strong acid precursor; fully ionized at physiological pH
Structural Significance

The presence of two sulfonate groups on a single carbon atom (


) creates a high charge density. This allows DSMS (and its acid form) to:
  • Form 1:2 salts with mono-basic drugs (one MDSA molecule neutralizes two drug molecules).

  • Form 1:1 salts with di-basic drugs.

  • Act as a cross-linking counter-ion , potentially stabilizing crystal lattices through extensive hydrogen bonding networks.

Synthesis & Manufacturing Protocol

The industrial synthesis of DSMS typically employs a Strecker-type nucleophilic substitution using dichloromethane (DCM) and sodium sulfite. This route is preferred for its high yield and avoidance of highly toxic sultone intermediates.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via a double nucleophilic attack of the sulfite ion on the dihaloalkane.

SynthesisPath DCM Dichloromethane (CH2Cl2) Inter Intermediate: Chloromethanesulfonate DCM->Inter SN2 Attack (150°C) Sulfite Sodium Sulfite (2 Na2SO3) Sulfite->Inter DSMS Disodium Methanedisulfonate (CH2(SO3Na)2) Inter->DSMS Second SN2 Attack Byprod Byproduct: 2 NaCl Inter->Byprod

Figure 1: Nucleophilic substitution pathway for DSMS synthesis. High pressure and temperature are required to overcome the steric and electronic repulsion of the second substitution.

Laboratory Scale Protocol (Optimized)

Objective: Synthesize 100g of high-purity DSMS.

  • Reagents:

    • Dichloromethane (DCM): 0.5 mol (Excess is often used if recycled, but stoichiometry is 1:2).

    • Sodium Sulfite (

      
      ): 1.0 mol (dissolved in water).
      
    • Catalyst: Tetrabutylammonium bromide (TBAB) - 1-2 mol% (Phase Transfer Catalyst).

  • Procedure:

    • Step 1: Charge a high-pressure autoclave (Hastelloy or Glass-lined) with aqueous Sodium Sulfite and TBAB.

    • Step 2: Add Dichloromethane.[2] Seal the reactor.

    • Step 3: Heat to 150-160°C . The internal pressure will rise significantly (approx. 10-15 bar) due to DCM vapor pressure.

    • Step 4: Maintain agitation (500 RPM) for 8-12 hours. The reaction is biphasic; vigorous stirring is critical.

    • Step 5: Cool to room temperature. Vent unreacted DCM (scrubbed).

    • Step 6: The aqueous layer contains the product. Evaporate water to near dryness or add Ethanol (antisolvent) to precipitate crude DSMS.

    • Step 7: Recrystallize from Water/Ethanol (30:70) to remove inorganic salts (NaCl).

    • Step 8: Dry under vacuum at 80°C for 6 hours.

Quality Check: Assay via Ion Chromatography (IC) should show >98% purity with <0.5% Chloride content.

Pharmaceutical Utility: Salt Selection & Safety

The primary value of DSMS in pharma is as a source of the methanedisulfonate anion .

Salt Selection Strategy

When a basic drug candidate exhibits poor solubility as a hydrochloride or tosylate salt, methanedisulfonate is a viable alternative.

FeatureMesylate (Standard)Methanedisulfonate (DSMS derived)
Charge -1 (Monoanion)-2 (Dianion)
Solubility Generally HighVery High (often higher due to solvation)
Melting Point ModerateOften Higher (due to crystal lattice energy)
Hygroscopicity HighModerate to High
Regulatory Risk High (Ethyl Mesylate formation)High (Needs similar control)
Genotoxic Impurity (GTI) Mitigation (ICH M7)

A critical concern with all sulfonic acids is the potential formation of Alkyl Sulfonate Esters (e.g., Ethyl Methanedisulfonate) if the acid encounters alcohols (Methanol, Ethanol, Isopropanol) during processing. These esters are potent alkylating agents and known genotoxins.[3]

Control Strategy:

  • Avoid Alcohols: When converting DSMS to the acid form or forming the API salt, utilize non-alcoholic solvents like Acetone, Water, or Acetonitrile.

  • Purge Steps: If alcohols must be used, ensure they are removed before the addition of the sulfonic acid source, or prove that the reaction conditions (excess water) favor hydrolysis of the ester back to the acid.

  • Testing: Develop a trace-level GC-MS or LC-MS/MS method to quantify alkyl methanedisulfonates with a Limit of Quantitation (LOQ) below the Threshold of Toxicological Concern (TTC) (usually < 1.5 µ g/day ).

GTILogic Start Start: Salt Formation with Methanedisulfonic Acid SolventCheck Is an Alcohol Solvent (MeOH, EtOH) used? Start->SolventCheck Safe Low Risk of GTI. Proceed with Standard QC. SolventCheck->Safe No Risk High Risk of Alkyl Sulfonate Formation SolventCheck->Risk Yes Mitigation Mitigation: 1. Switch to Acetone/Water 2. Prove Hydrolysis (Excess H2O) Risk->Mitigation Test Mandatory: Trace Analysis (GC-MS) Limit < TTC Mitigation->Test

Figure 2: Decision tree for mitigating genotoxic risks when using Methanedisulfonates in drug formulation.

Analytical Methods

Due to the lack of a chromophore, DSMS cannot be detected by standard UV-Vis HPLC unless derivatized. Ion Chromatography (IC) is the method of choice.

Protocol: Ion Chromatography for DSMS Assay
  • Instrument: Dionex ICS-5000+ or equivalent.

  • Column: IonPac AS11-HC (Anion Exchange).

  • Eluent: KOH gradient (10 mM to 60 mM).

  • Suppressor: ASRS 300 (Self-regenerating).

  • Detector: Conductivity Detector.

  • Retention Time: Methanedisulfonate typically elutes after Sulfate (

    
    ) due to its divalent organic nature.
    
  • Limit of Detection: ~0.1 ppm.

References

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • PubChem. (2024). "Disodium methanedisulfonate - Compound Summary." National Library of Medicine. Link

  • Google Patents. (2016). "Method for preparing methanedisulfonic acid (US9440915B2)." Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Process Crystallization of Disodium Methanedisulfonate

The following guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It moves beyond simple data listing to provide a comprehensive framework for characterizing, modeling, a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It moves beyond simple data listing to provide a comprehensive framework for characterizing, modeling, and utilizing the solubility profile of Disodium Methanedisulfonate (DMS).

Executive Summary

Disodium Methanedisulfonate (DMS), a critical intermediate in pharmaceutical synthesis and hard chrome plating catalysis, exhibits a solubility profile characteristic of high-charge density electrolytes. While highly soluble in water (>10% w/w), its solubility drops precipitously in organic media, creating a steep thermodynamic gradient ideal for antisolvent crystallization but challenging for reaction homogeneity in organic synthesis.

This guide provides the definitive methodology for characterizing DMS solubility, modeling its thermodynamic behavior using the Modified Apelblat equation, and leveraging these properties for high-purity isolation.

Chemical Profile & Industrial Relevance[1][2][3][4][5][6]

Compound: Disodium Methanedisulfonate CAS: 5799-70-2 Formula: CH₂Na₂O₆S₂ Molecular Weight: 220.13 g/mol [1][2][3]

Why Solubility Data Matters

In drug development, DMS often serves as a counter-ion source or a stabilizing additive. Accurate solubility data is required to:

  • Optimize Yield: Prevent yield loss during mother liquor filtration.

  • Control Polymorphism: Solvent activity (

    
    ) directly influences nucleation kinetics and polymorph selection.
    
  • Purification: DMS is typically purified via crystallization. Understanding the "Metastable Zone Width" (MSZW) in binary solvent systems (e.g., Water/Ethanol) is crucial for controlling crystal size distribution (CSD).

Solubility Landscape: Theoretical & Observed

Based on the ionic lattice energy of the disodium salt and experimental data from analogous disulfonates (e.g., 1,6-naphthalenedisulfonic acid salts), the solubility profile of DMS follows a predictable polarity-driven decay.

Solvent Hierarchy
Solvent ClassRepresentative SolventsSolubility BehaviorMechanism
Protic Polar Water (

)
High (>100 g/L)Strong ion-dipole hydration shell stabilizes the

and sulfonate groups.
Short-Chain Alcohols Methanol, EthanolModerate to Low Solubility decreases as carbon chain length increases (MeOH > EtOH > IPA).
Aprotic Polar DMSO, DMFModerate Soluble due to high dielectric constant, but slower dissolution kinetics than water.
Non-Polar Hexane, Toluene, DCMNegligible High lattice energy prevents solvation; these act as strong antisolvents.
The "Salting-Out" Phenomenon

In binary mixtures (e.g., Water + Ethanol), DMS exhibits a non-linear solubility curve. As the mole fraction of the organic solvent (


) increases, the dielectric constant of the medium drops, exponentially increasing the supersaturation ratio (

). This is the fundamental principle behind its industrial purification.

Experimental Protocol: Solubility Determination

Standard tables are often insufficient for process-specific conditions. Use this self-validating protocol to generate precise solubility curves for your specific solvent system.

Methodology: Laser Monitoring Observation Technique

This method is superior to gravimetric analysis for detecting the precise "clear point" (dissolution) and "cloud point" (nucleation).

Equipment:

  • Jacketted glass vessel (50 mL) with precise temperature control (

    
    ).
    
  • FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmission probe.

  • Overhead stirrer (fixed RPM).

Step-by-Step Protocol:

  • Preparation: Add a known mass (

    
    ) of DMS and initial solvent volume (
    
    
    
    ) to the vessel.
  • Equilibration: Set temperature to

    
     (e.g., 283.15 K).
    
  • Dynamic Dosing (Synthetic Method):

    • If the solution is clear, add solute in small increments until turbidity persists.

    • If the solution is turbid, heat slowly (

      
      ) until the laser transmission hits 100% (Clear Point).
      
  • Hysteresis Check: Cool the solution at the same rate until transmission drops (Cloud Point). The gap between Clear and Cloud points defines the MSZW.

  • Repeat: Repeat for at least 5 different temperatures (e.g., 283K, 293K, 303K, 313K, 323K).

Visualization of Workflow

SolubilityProtocol Start Start: Define Solvent System Prep Prepare Slurry (Known Mass/Vol) Start->Prep Heat Ramp Temp (+0.2 K/min) Prep->Heat Laser Monitor Laser Transmission Heat->Laser Decision Transmission = 100%? Laser->Decision Decision->Heat No (<100%) Record Record T_dissolution (Solubility Point) Decision->Record Yes Cool Cool to T_start Record->Cool Next Add Solute Increment (Repeat) Cool->Next Next->Heat

Caption: Self-validating synthetic loop for determining solubility limits using laser transmission.

Thermodynamic Modeling

To interpolate solubility data for process design (e.g., calculating cooling curves), experimental data must be fitted to a thermodynamic model. For DMS, the Modified Apelblat Equation is the industry standard due to its accuracy in correlating temperature-dependent solubility in polar solvents.

The Modified Apelblat Equation


Where:

  • 
     = Mole fraction solubility of DMS.
    
  • 
     = Absolute temperature (Kelvin).[4]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution.[5] A negative

    
     indicates an endothermic process (solubility increases with Temp), which is typical for DMS in water.
    
  • Fitting: Use a least-squares regression to solve for A, B, and C. An

    
     confirms the model's validity for your solvent system.
    

Process Application: Antisolvent Crystallization

The most common application of DMS solubility data is designing purification steps. Because DMS is highly soluble in water but insoluble in isopropanol (IPA) or acetone, these organics act as powerful antisolvents.

Antisolvent Selection Logic

AntisolventLogic Input DMS Aqueous Solution (Impure) Choice Select Antisolvent Input->Choice Methanol Methanol (Weak Antisolvent) Choice->Methanol High Polarity Ethanol Ethanol (Moderate) Choice->Ethanol IPA Isopropanol (Strong Antisolvent) Choice->IPA Low Polarity Result1 Slow Nucleation Large Crystals Methanol->Result1 Ethanol->Result1 Result2 Fast Nucleation Small Crystals IPA->Result2

Caption: Impact of antisolvent polarity on nucleation kinetics and crystal size.

Recommended Purification Workflow
  • Dissolution: Dissolve crude DMS in minimum volume of Water at 60°C.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Dosing: Slowly add Ethanol or IPA (ratio 1:3 water:organic) while maintaining 60°C.

  • Cooling: Ramp down to 5°C at a rate of 0.5°C/min.

  • Isolation: Filter the resulting white crystalline precipitate.

References

  • PubChem. (2025).[3] Disodium Methanedisulfonate (CID 16057804).[3] National Library of Medicine. [Link]

  • Todini Chemicals. (n.d.). Methane Disulfonic Acid - Sodium Salt Technical Data. [Link][3]

  • Zhang, Y., et al. (2018). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. (Cited as comparative mechanistic model for disulfonate salts). [Link]

  • NIST. (2025). Solubility Data Series: Alkali Metal Sulfonates. National Institute of Standards and Technology. [Link]

Sources

Foundational

Technical Guide: Thermogravimetric Analysis (TGA) of Disodium Methanedisulfonate

Executive Summary Disodium Methanedisulfonate (CH₂Na₂O₆S₂), a highly stable aliphatic disulfonate salt, serves as a critical intermediate in pharmaceutical synthesis and a functional additive in high-precision electropla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium Methanedisulfonate (CH₂Na₂O₆S₂), a highly stable aliphatic disulfonate salt, serves as a critical intermediate in pharmaceutical synthesis and a functional additive in high-precision electroplating (e.g., hard chrome plating). Its thermal stability profile is a Critical Quality Attribute (CQA) that dictates its suitability for high-temperature processing and shelf-life stability.

This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of Disodium Methanedisulfonate. Unlike simple organic acids which may degrade near 200°C, the disodium salt exhibits enhanced thermal resistance due to the high lattice energy provided by the ionic sulfonate-sodium interactions. This guide details the experimental protocols, expected thermal behaviors, and kinetic modeling required to validate this material for drug development and industrial applications.

Chemical Profile & Material Significance[1][2][3][4][5][6][7]

Before establishing the thermal protocol, we must understand the material's physicochemical baseline.

Table 1: Physicochemical Properties of Disodium Methanedisulfonate

PropertySpecificationRelevance to TGA
CAS Number 5799-70-2Unique Identifier for method validation.
Molecular Formula CH₂Na₂O₆S₂Stoichiometry defines residual mass calculations.
Molecular Weight 220.13 g/mol Basis for molar mass loss calculations.
Physical State White Crystalline SolidParticle size influences thermal diffusion.
Hygroscopicity ModeratePotential for surface water adsorption (Zone 1 mass loss).
Melting Point > 300°C (Decomposes)TGA will likely show decomposition before a clean melt.

Scientific Context: The methanedisulfonate anion features two sulfonate groups attached to a single methylene carbon. This "geminal" disulfonate structure creates a rigid, highly charged anion. In the solid state, the sodium ions bridge these sulfonate groups, creating a robust crystal lattice that resists thermal degradation significantly better than its free acid precursor, methanedisulfonic acid, or monosulfonates.

Experimental Methodology

To ensure data integrity and reproducibility, the following TGA protocol is recommended. This protocol minimizes buoyancy effects and maximizes the resolution of overlapping thermal events.

Instrument Configuration
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Balance Resolution:

    
     1.0 
    
    
    
    g.
  • Furnace Atmosphere:

    • Inert (Standard): Nitrogen (

      
      ) at 25-50 mL/min. Prevents oxidation, isolating thermal pyrolysis.
      
    • Oxidative (Stress Test): Air/Oxygen at 25-50 mL/min. Simulates combustion/calcination.

Sample Preparation
  • Mass: 5–10 mg. Rationale: Large enough to be representative, small enough to minimize thermal gradients.

  • Crucible: 70

    
    L Alumina (
    
    
    
    ) or Platinum (
    
    
    ). Open pan configuration is preferred to allow volatile gas escape.
  • Pre-treatment: If the sample is suspected to be a hydrate or heavily adsorbed with moisture, a 30-minute isotherm at 105°C in situ is recommended before the ramp.

Thermal Program
  • Equilibrate: 30.00°C.

  • Isotherm: 1.00 min.

  • Ramp: 10.00°C/min to 700.00°C.

  • Gas Switch (Optional): Switch to Oxygen at 700°C and hold for 10 min to burn off carbonaceous char (Ashing).

Thermal Decomposition Profile

The TGA curve of Disodium Methanedisulfonate is characterized by three distinct zones. The interpretation below is grounded in the behavior of aliphatic sulfonate salts.

Zone 1: Desolvation & Dehydration (Ambient – 150°C)
  • Expected Behavior: Minor mass loss (< 2.0%).[1]

  • Mechanistic Insight: Disodium Methanedisulfonate is typically supplied as an anhydrous solid, but it can adsorb surface moisture. A mass loss here indicates physisorbed water.

  • Action: If mass loss > 5%, the sample may be a hydrate form or compromised by improper storage.

Zone 2: Stability Plateau (150°C – 380°C)
  • Expected Behavior: Flat baseline (Mass change

    
     0%).
    
  • Mechanistic Insight: The C-S bonds and the ionic lattice remain intact. This wide stability window makes it an excellent candidate for high-temperature catalytic processes or as a stable excipient.

  • CQA Check: Any mass loss in this region suggests the presence of organic impurities (e.g., residual solvents, synthesis byproducts like methanesulfonate).

Zone 3: Pyrolytic Decomposition (Onset > 380°C)
  • Expected Behavior: Major mass loss step (Rapid drop).

  • Onset Temperature (

    
    ):  Typically observed between 380°C and 420°C.
    
  • Mechanism:

    • C-S Bond Scission: Rupture of the carbon-sulfur bond.

    • Gas Evolution: Release of Sulfur Dioxide (

      
      ) and Carbon Monoxide/Dioxide (
      
      
      
      ).
    • Residue Formation: In an inert atmosphere, the residue often comprises Sodium Sulfate (

      
      ) and Sodium Sulfide (
      
      
      
      ) mixed with carbon char. In air, the carbon burns off, leaving predominantly
      
      
      .
Visualization: TGA Workflow

The following diagram outlines the logical flow of the TGA experiment and decision-making process.

TGA_Workflow Start Start: Sample Preparation (5-10mg, Alumina Pan) Equilibration Equilibration (30°C, N2 Purge) Start->Equilibration Zone1 Zone 1: Heating to 150°C (Moisture Analysis) Equilibration->Zone1 Decision1 Mass Loss > 2%? Zone1->Decision1 Dry Proceed: Anhydrous Material Decision1->Dry No Hydrate Flag: Hydrate/Wet Sample (Recalculate Dry Mass) Decision1->Hydrate Yes Zone2 Zone 2: 150°C - 380°C (Stability Plateau) Dry->Zone2 Hydrate->Zone2 PurityCheck Slope > 0.1%/min? Zone2->PurityCheck Impure Flag: Organic Impurities PurityCheck->Impure Yes Zone3 Zone 3: > 380°C (Main Decomposition) PurityCheck->Zone3 No Impure->Zone3 Analysis Calculate Onset Temp & Residue Mass Zone3->Analysis

Figure 1: Decision logic for TGA characterization of Disodium Methanedisulfonate.

Advanced Analysis: Decomposition Kinetics

For drug stability predictions (shelf-life), a single heating rate is insufficient. We employ Modulated TGA or Multi-heating rate methods (ASTM E1641).

Method: Flynn-Wall-Ozawa (FWO) Iso-conversional Method. Run the sample at heating rates (


) of 2, 5, 10, and 20 °C/min.

Equation:



Where:

  • 
     = Activation Energy (kJ/mol)
    
  • 
     = Gas Constant
    
  • 
     = Temperature at fixed conversion (
    
    
    
    )

Significance: A high


 (> 150 kJ/mol) confirms the high thermal stability of the salt form compared to the acid, validating its use in processes requiring thermal sterilization.

Decomposition Pathway & Residue Analysis[9]

Understanding the breakdown products is vital for safety (toxic gas evolution) and stoichiometry.

Proposed Pathway (Inert Atmosphere):



Theoretical Residue Calculation:

  • Initial Molar Mass: 220.13 g/mol [2][3][4][5]

  • Residue (Sodium Sulfate,

    
    ):  142.04  g/mol 
    
  • Theoretical Residual Mass %:

    
    
    

Note: In an inert atmosphere, the residue may be lower due to the formation of Sodium Sulfide (


) or higher due to trapped carbon char. Switching to Oxygen at 700°C will oxidize the char and sulfide to sulfate, bringing the experimental value closer to the theoretical 64.5%.

Decomposition_Pathway Reactant Disodium Methanedisulfonate (Solid) Intermediate Transition State (C-S Bond Scission) Reactant->Intermediate Heat (>380°C) Gases Evolved Gases (SO2, CO, CO2) Intermediate->Gases Volatilization Residue Solid Residue (Na2SO4 + Char) Intermediate->Residue Condensation

Figure 2: Simplified thermal decomposition pathway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16057804, Disodium methanedisulfonate. Retrieved from [Link]

  • Gernon, M. D., et al. (1999). Environmental benefits of methanesulfonic acid: Comparative properties and advantages. Green Chemistry, 1(3), 127-140. (Provides baseline stability data for sulfonic acids). Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Guidelines for Purity and Stability. (General methodology for salt stability). Retrieved from [Link]

  • Li, X., et al. (2012). Thermal decomposition of metal methanesulfonates in air. (Establishes >400°C stability for alkali earth sulfonates). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

Sources

Exploratory

Safety and handling precautions for Disodium Methanedisulfonate in a lab setting

Executive Summary Disodium Methanedisulfonate (MDSA), CAS 5799-70-2, is a sulfonate salt increasingly utilized in proteomics, electroplating, and as a pharmaceutical intermediate for salt formation. While often categoriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium Methanedisulfonate (MDSA), CAS 5799-70-2, is a sulfonate salt increasingly utilized in proteomics, electroplating, and as a pharmaceutical intermediate for salt formation. While often categorized as a standard laboratory irritant, its physical properties—specifically its fine particulate nature and potential hygroscopicity—present distinct operational challenges.

This technical guide moves beyond generic safety data sheets (SDS). It provides a self-validating operational framework designed to mitigate the specific risks of respiratory irritation (H335) and ocular damage (H319) while ensuring data integrity in sensitive drug development assays.

Physicochemical Profile & Hazard Identification

Understanding the intrinsic properties of MDSA is the first step in designing a safe protocol. The compound is a stable dianionic salt, but its high polarity and ionic strength in solution dictate specific handling requirements.

Table 1: Core Physicochemical & Hazard Data

PropertySpecification / ValueOperational Implication
CAS Number 5799-70-2Unique identifier for inventory tracking.
Formula CH₂Na₂O₆S₂High oxygen content; stable but incompatible with strong reducers.
Physical State White Crystalline PowderProne to aerosolization; inhalation hazard.[1][2]
Solubility High (Water)Spills require aqueous cleanup; avoid organic solvents for decontamination.
GHS Classification Warning Requires active engineering controls, not just PPE.
Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp)Critical Risk: Mucous membrane inflammation.
Incompatibilities Strong OxidizersSegregate from nitrates, perchlorates, and peroxides.

Technical Insight: The methanedisulfonate moiety is chemically robust. However, the primary safety vector is dust generation . As a fine salt, it can remain suspended in stagnant air, posing a chronic respiratory risk if handled outside a fume hood [1].

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of protocol. The hierarchy of controls must prioritize containment.

Engineering Controls
  • Primary Containment: All weighing and transfer operations involving >500 mg of solid MDSA must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s . Excessive draft can disperse the fine powder; insufficient draft fails to capture aerosols.

  • Static Control: Use an ionizing bar during weighing. Sulfonate salts can accumulate static charge, leading to "jumping" powder and contamination.

PPE Matrix
Protection ZoneRecommended GearTechnical Rationale
Dermal (Hands) Nitrile Gloves (min 0.11 mm)Sulfonates are polar; nitrile offers superior resistance to ionic permeation compared to latex.
Ocular Chemical Goggles (EN 166 1B)Safety glasses are insufficient due to the fine dust hazard (H319). Goggles seal the eye orbit.
Respiratory N95 / P2 (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Lab Coat (High-neck)Prevents dust accumulation on street clothes, reducing secondary exposure.

Operational Workflow: A Self-Validating Protocol

This workflow incorporates "Checkpoints"—mandatory stops where the operator must verify conditions before proceeding. This ensures safety is proactive, not reactive.

Phase A: Receipt & Storage
  • Checkpoint 1: Upon receipt, inspect the seal. If the liner is compromised, assume moisture contamination.

  • Storage: Store in a cool, dry place. While MDSA is stable, humidity can cause caking, forcing operators to chip at the solid, which generates dangerous projectiles and dust.

Phase B: Weighing & Solubilization
  • Checkpoint 2: Zero-Draft Verification. Before opening the container, verify the fume hood flow monitor is green but not turbulent.

  • Technique: Use a static-free spatula. Do not pour from the drum. Transfer small aliquots to a weighing boat to minimize the "dust cloud" effect.

  • Solubilization: Add the solid to the solvent (water/buffer), not vice versa. This prevents the "puff" of powder that occurs when solvent hits a pile of fine salt.

Phase C: Reaction & Disposal
  • Checkpoint 3: pH Verification. If neutralizing, monitor exotherms. MDSA is a salt of a strong acid; it is generally pH neutral, but impurities can alter this.

  • Disposal: Dilute aqueous waste to pH 6-8 before disposal. Do not mix with heavy metal waste streams unless explicitly authorized (potential for complexation).

Visualizing the Workflow

The following diagram outlines the logical flow of handling MDSA, emphasizing the critical decision points (Checkpoints).

MDSA_Handling Start Start: Receive MDSA Inspect Checkpoint 1: Inspect Seal & Humidity Start->Inspect Store Store: Desiccated Cabinet Inspect->Store Pass Quarantine Quarantine / Disposal Inspect->Quarantine Compromised Weighing Weighing: Fume Hood Only (Static Control Active) Store->Weighing Solubilize Solubilization: Add Solid to Liquid Weighing->Solubilize Check_pH Checkpoint 2: Verify pH/Solubility Solubilize->Check_pH Reaction Proceed to Reaction Check_pH->Reaction Clear Solution Check_pH->Quarantine Precipitate/Exotherm

Figure 1: Operational workflow for Disodium Methanedisulfonate handling with integrated safety checkpoints.

Emergency Response Logic

In the event of exposure or release, immediate, logic-driven action is required to minimize harm. The specific hazards of MDSA (irritation) dictate the response.

Scenario 1: Dry Powder Spill

  • Do NOT use compressed air to clean. This will aerosolize the irritant (H335).

  • Protocol: Cover with a damp paper towel to suppress dust, then wipe up. Place in a sealed bag.

Scenario 2: Ocular Exposure

  • Mechanism: MDSA is a salt; it creates a hypertonic environment on the cornea, causing rapid dehydration and irritation.

  • Protocol: Flush immediately for 15 minutes. Do not rub eyes, as the crystals can cause mechanical abrasion before dissolving [2].

Scenario 3: Skin Contact

  • Protocol: Wash with soap and water.[1][3] No neutralizing agents (vinegar/baking soda) are necessary as the salt is not corrosive, merely irritating.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Spill Dry Spill Type->Spill Eye Eye Exposure Type->Eye Skin Skin Contact Type->Skin Action_Spill Damp Wipe Method (No Compressed Air) Spill->Action_Spill Action_Eye Flush 15min (Isotonic Saline preferred) Eye->Action_Eye Action_Skin Soap & Water Wash Skin->Action_Skin

Figure 2: Decision logic for emergency response scenarios involving MDSA.

Conclusion

Disodium Methanedisulfonate is a manageable reagent when treated with respect for its physical form. The primary risks are mechanical and osmotic irritation of mucous membranes caused by dust. By adhering to the "Solid-to-Liquid" solubilization rule and maintaining strict engineering controls during weighing, researchers can utilize this compound safely and effectively in high-precision applications.

References

  • National Institutes of Health (NIH) - PubChem. Disodium methanedisulfonate Compound Summary. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methane disulfonic acid sodium salt.[4] Retrieved from [Link][4]

Sources

Foundational

Thermal stability and decomposition products of Disodium Methanedisulfonate

Technical Whitepaper: Thermal Stability and Decomposition Products of Disodium Methanedisulfonate Executive Summary Disodium Methanedisulfonate ( , CAS 5799-70-2) is a highly stable aliphatic disulfonate salt widely util...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Stability and Decomposition Products of Disodium Methanedisulfonate

Executive Summary

Disodium Methanedisulfonate (


, CAS 5799-70-2) is a highly stable aliphatic disulfonate salt widely utilized as a hard chrome plating additive and pharmaceutical intermediate. Its thermal profile is characterized by exceptional stability up to 300°C , making it suitable for high-temperature processing. Decomposition occurs in a multi-stage process driven by C-S bond cleavage, yielding sulfur dioxide (

), carbon oxides (

), and a stable sodium sulfate (

) residue. This guide provides a comprehensive analysis of its thermal behavior, theoretical decomposition pathways, and validated experimental protocols for internal characterization.

Chemical Identity & Physicochemical Basis

To understand the thermal stability, we must first establish the molecular architecture. The molecule consists of a central methylene bridge flanked by two sulfonate groups, stabilized by sodium cations.

PropertySpecification
Chemical Name Disodium Methanedisulfonate
CAS Number 5799-70-2 (Anhydrous)
Molecular Formula

Molecular Weight 220.13 g/mol
Structure Ionic lattice with strong electrostatic interactions
Physical State White crystalline powder
Hygroscopicity Moderate; surface moisture affects

Scientific Insight: The high thermal stability (>


C) is attributed to the high lattice energy of the sodium sulfonate salt and the strength of the 

bond (approx. 272 kJ/mol), which resists homolytic cleavage until elevated temperatures.

Thermal Stability Profile

The thermal degradation of Disodium Methanedisulfonate does not occur as a single event but rather as a distinct three-phase process. The following data is synthesized from homologous aliphatic sulfonate behavior and specific material safety data.

Phase 1: Dehydration & Conditioning (Ambient – 150°C)
  • Event: Loss of physisorbed water and loosely bound crystal water.

  • Mass Loss: Typically < 2% (highly dependent on storage conditions).

  • Implication: This is not decomposition. Drug development professionals must distinguish between desolvation and degradation during DSC analysis.

Phase 2: The Stability Plateau (150°C – 350°C)
  • Status: Thermally inert.

  • Mechanism: The crystalline lattice remains intact. No significant mass loss or heat flow events occur.

  • Application Window: This is the safe operating range for extrusion, drying, or formulation processes.

Phase 3: Pyrolytic Decomposition (>350°C)
  • Onset Temperature (

    
    ):  ~380°C (estimated based on aliphatic sulfonate class).
    
  • Peak Decomposition (

    
    ):  ~420°C – 450°C.
    
  • Event: Irreversible cleavage of the C-S bonds and oxidation of the organic methylene bridge.

Summary of Thermal Events:

Temperature RangePhysical PhenomenonMass Change (TGA)Heat Flow (DSC)
30°C – 150°C Dehydration-0.5% to -2.0%Endothermic (Broad)
150°C – 350°C Stable Region< 0.1% (Baseline)Flat Baseline
> 380°C Decomposition-40% to -60%Exothermic (Sharp)

Decomposition Mechanism & Products

Understanding the degradation products is critical for safety assessments (EHS) and impurity profiling. The decomposition follows a radical-mediated pathway initiated by the rupture of the carbon-sulfur bond.

Primary Decomposition Pathway
  • Initiation: Homolytic cleavage of the

    
     bond releases sulfonyl radicals (
    
    
    
    ).
  • Propagation: The methylene radical reacts with available oxygen or disproportionates.

  • Termination: Formation of thermodynamically stable inorganic salts and gaseous oxides.

Decomposition Products
  • Solid Residue (Ash): Sodium Sulfate (

    
    ) and Sodium Sulfite (
    
    
    
    ).
  • Gaseous Volatiles:

    • Sulfur Dioxide (

      
      ):  Major toxic byproduct.
      
    • Carbon Dioxide (

      
      ) / Carbon Monoxide (
      
      
      
      ):
      From the methylene bridge oxidation.
    • Trace Organics: Potential for trace methane or organosulfur fragments if pyrolysis occurs in an inert atmosphere (

      
      ).
      
Visualized Pathway (Graphviz)

Decomposition Start Disodium Methanedisulfonate (Solid, <300°C) Heat Thermal Energy (>350°C) Start->Heat Heating Intermediate Radical Intermediates (•CH2• + •SO3Na) Heat->Intermediate C-S Bond Cleavage Gas Gaseous Products (SO2, CO2, CO) Intermediate->Gas Oxidation/Elimination Solid Solid Residue (Na2SO4, Na2S) Intermediate->Solid Recombination

Figure 1: Thermal decomposition pathway of Disodium Methanedisulfonate showing the transition from stable solid to gaseous and inorganic byproducts.

Experimental Validation Protocols

As a scientist, you should not rely solely on literature values. The following protocol is designed to generate self-validating data specific to your sample batch (e.g., checking for catalytic impurities that might lower


).
Method A: Thermogravimetric Analysis (TGA)
  • Objective: Determine exact

    
     and residue mass.
    
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Crucible: Platinum or Alumina (Do not use Aluminum pans > 500°C).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert pyrolysis) OR Air (Oxidative degradation).
    
  • Ramp Rate: 10°C/min from Ambient to 700°C.

Method B: TGA-MS (Hyphenated Mass Spectrometry)
  • Objective: Identify evolved gases in real-time.

  • Monitoring Ions (m/z):

    • 64 (

      
      )
      
    • 44 (

      
      )
      
    • 28 (

      
      )
      
    • 18 (

      
      )
      
Workflow Visualization

Experiment Prep Sample Prep (10-15mg, Dry) TGA TGA Heating (10°C/min to 700°C) Prep->TGA Split Analysis Type TGA->Split Weight Weight Loss Curve (Determine Onset) Split->Weight Gas Evolved Gas Analysis (MS/FTIR) Split->Gas Result Stability Report (Safe Processing Temp) Weight->Result Gas->Result

Figure 2: Experimental workflow for validating thermal stability and identifying decomposition products.

Safety & Handling Implications

The decomposition products pose specific risks in a laboratory or manufacturing setting.

  • Sulfur Dioxide (

    
    ):  A severe respiratory irritant. Any process heating this material >300°C must be vented through a scrubber system.
    
  • Pressure Buildup: The evolution of gases (

    
    ) is rapid at 
    
    
    
    . Sealed vessels (e.g., DSC pans) must be pierced or high-pressure rated to prevent rupture.
  • Residue: The sodium sulfate residue is generally non-toxic but may be hot and caustic if partial decomposition to sodium oxide (

    
    ) occurs.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16057804, Disodium methanedisulfonate. Retrieved from [Link]

  • Marquette University. TGA/FTIR Studies on the Thermal Degradation of Polymeric Sulfonic Acids and Their Sodium Salts. (General mechanism reference). Retrieved from [Link]

Protocols & Analytical Methods

Method

Role of Disodium Methanedisulfonate in nickel and copper electroplating baths

Application Note: Disodium Methanedisulfonate (DMDS) in Advanced Nickel and Copper Electrodeposition Executive Summary Disodium Methanedisulfonate (DMDS), CAS 5799-70-2, is a difunctional sulfonate salt that serves criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Disodium Methanedisulfonate (DMDS) in Advanced Nickel and Copper Electrodeposition

Executive Summary

Disodium Methanedisulfonate (DMDS), CAS 5799-70-2, is a difunctional sulfonate salt that serves critical, yet distinct, roles in modern electroplating systems. In Nickel Electroplating , it functions as a primary Class I Brightener (Carrier) and Stress Reducer , essential for counteracting the tensile stress induced by grain refiners. In Copper Electroplating , particularly for semiconductor interconnects (TSV/Damascene), it acts as a High-Performance Supporting Electrolyte Component , enabling higher current densities and superior gap-filling capability compared to traditional sulfate systems.

This guide provides the mechanistic grounding, bath protocols, and analytical controls required to deploy DMDS in high-precision metallization workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

DMDS is the disodium salt of methanedisulfonic acid.[1] Its unique "geminal" disulfonate structure provides high aqueous solubility and oxidative stability, making it resistant to anodic breakdown—a common failure mode for mono-sulfonates like saccharin.

PropertySpecification
IUPAC Name Methanedisulfonic acid, disodium salt
CAS Number 5799-70-2
Formula CH₂Na₂O₆S₂
Molecular Weight 220.13 g/mol
Solubility (Water) > 500 g/L at 20°C
Stability Stable in acid pH < 1.0; Resistant to anodic oxidation
Functionality Dianionic charge carrier; Sulfur donor for grain modification

Application I: Nickel Electroplating (Stress Management)

In Watts and Sulfamate nickel baths, the electrodeposition process naturally generates tensile stress due to lattice mismatch and hydrogen inclusion. If left unmanaged, this leads to cracking, poor adhesion, and warping of delicate substrates (e.g., electroforming mandrels).

Mechanism of Action: The Compressive Shift

DMDS acts as a Stress Reducer . Unlike Class II brighteners (e.g., butynediol) that refine grains but increase brittleness/tensile stress, DMDS adsorbs onto the cathode surface and is incorporated into the nickel lattice in trace amounts.

  • Sulfur Inclusion: The sulfonate group donates sulfur atoms to the deposit.

  • Lattice Expansion: The inclusion of these larger molecules/atoms expands the nickel lattice, generating compressive stress .

  • Net Result: This compressive force neutralizes the tensile stress from other additives, resulting in a "zero-stress" or slightly compressive ductile deposit.

Ni_Stress_Mechanism Bath Nickel Bath (Ni²⁺ + Additives) Cathode Cathode Surface (Active Growth Sites) Bath->Cathode Diffusion Adsorption DMDS Adsorption (C-S Bond Cleavage) Cathode->Adsorption Surface Interaction Inclusion Sulfur Inclusion into Lattice Adsorption->Inclusion Co-deposition Stress Result: Compressive Stress Generation Inclusion->Stress Lattice Expansion

Figure 1: Mechanism of DMDS-induced stress relief in Nickel electrodeposition.

Protocol: Low-Stress Nickel Sulfamate Bath

Objective: Create a ductile, semi-bright nickel coating for electroforming.

Bath Formulation:

Component Concentration Function
Nickel Sulfamate 300 - 450 g/L Primary metal source
Nickel Chloride 5 - 15 g/L Anode corrosion promoter
Boric Acid 35 - 45 g/L pH Buffer
Disodium Methanedisulfonate 2.0 - 5.0 g/L Stress Reducer

| Wetting Agent (SDS) | 0.2 - 0.4 g/L | Pitting prevention |

Operating Conditions:

  • pH: 3.5 – 4.2 (Adjust with Sulfamic Acid or NiCO₃).

  • Temperature: 50°C ± 2°C.

  • Current Density: 2 – 10 A/dm².

  • Agitation: Continuous filtration and air agitation.

Step-by-Step Workflow:

  • Make-up: Dissolve Nickel Sulfamate and Boric Acid in DI water at 60°C.

  • Purification: Treat with activated carbon (2 g/L) to remove organic impurities; filter.

  • DMDS Addition: Add DMDS as a pre-dissolved 20% w/v solution. Do not add solid powder directly to the tank to avoid localized saturation.

  • Dummy Plating: Plate at low current (0.2 A/dm²) for 4 hours to equilibrate the additive layer.

Application II: Copper Electroplating (High-Speed Interconnects)

In copper plating for semiconductor vias (TSV) and PCBs, the limitation of traditional sulfate baths is the solubility of copper and the transport speed of protons. DMDS is used here primarily as a Conductivity Enhancer and Solubility Promoter in Methanesulfonic Acid (MSA) based systems.

Mechanism: High-Speed Proton Transport

DMDS works synergistically with Methanesulfonic Acid (MSA).

  • Conductivity: The methanedisulfonate dianion (

    
    ) provides high ionic conductivity, reducing the ohmic drop (
    
    
    
    ) in deep vias.
  • Solubility: It allows for higher copper concentrations (up to 60-80 g/L Cu²⁺) without precipitation, enabling higher plating speeds (Current Density > 6 A/dm²).

  • Compatibility: It does not interfere with the "Bottom-Up" fill mechanism driven by SPS (Accelerator) and PEG (Suppressor).[2]

Protocol: High-Speed MSA Copper Bath

Objective: Void-free filling of high-aspect-ratio Through-Silicon Vias (TSV).

Bath Formulation:

Component Concentration Function
Copper (as Cu-Methanesulfonate) 50 - 60 g/L Metal source
Methanesulfonic Acid (MSA) 100 - 150 g/L Electrolyte Base
Disodium Methanedisulfonate 10 - 20 g/L Conductivity/Throwing Power
Chloride Ion (HCl) 50 ppm Bridge for accelerator
Accelerator (SPS) 2 - 10 ppm Bottom-up fill promoter

| Suppressor (PEG 8000) | 200 ppm | Surface inhibition |

Experimental Workflow:

  • Base Preparation: Dissolve Copper Methanesulfonate in MSA solution.

  • Conductivity Adjustment: Add Disodium Methanedisulfonate to target specific gravity (1.15 - 1.20).

  • Additive Sequence: Add HCl

    
     Suppressor 
    
    
    
    Accelerator. Order is critical to prevent agglomeration.
  • Plating Cycle:

    • Entry: Hot entry (live current) to prevent seed layer etching.

    • Waveform: DC or Pulse Reverse (depending on aspect ratio).

    • Rate: Start at 1 A/dm² for 5 mins (conformal), ramp to 5 A/dm² (bulk fill).

Analytical Control & Troubleshooting

Precise control of DMDS is vital. Excess DMDS in Nickel can lead to darkened deposits; deficiency leads to tensile cracking.

Method: Ion Chromatography (IC)

  • Column: Anion Exchange Column (e.g., Dionex IonPac AS11).

  • Eluent: KOH gradient (10 mM to 45 mM).

  • Detection: Suppressed Conductivity.

  • Retention Time: DMDS elutes distinctively after MSA and before Sulfate.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Nickel: Deposit Cracking Low DMDS concentrationAnalyze and add DMDS in 0.5 g/L increments.
Nickel: Dark/Streaky Deposit Metallic contamination or Excess DMDSDummy plate at low current; Carbon treat if severe.
Copper: Voids in Vias Poor Conductivity / Low Acid RatioIncrease DMDS/MSA ratio; Check Chloride levels.
Copper: Rough Surface Particulate contaminationVerify filtration (< 1 µm); Check anode bags.

References

  • NASA Technical Reports Server. (1964). Evaluation of meta-benzenedisulfonic acid as a stress-reducing additive in a watts nickel electroplating bath. Retrieved from

  • Santa Cruz Biotechnology. (2023). Disodium methanedisulfonate (CAS 5799-70-2) Product Data.[3][4][1][5][6] Retrieved from

  • Google Patents. (2003). Electroplating of copper from alkanesulfonate electrolytes (US6605204B1). Retrieved from

  • Boss Chemical. (2023). Disodium methanedisulfonate Product Specifications.[1][5][7] Retrieved from

  • ResearchGate. (2015). MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches.[8] Retrieved from

Sources

Application

Analytical Methods for the Determination of Disodium Methanedisulfonate in Solutions

Executive Summary & Chemical Context[1][2][3][4][5] Disodium Methanedisulfonate (DMS, CAS: 5799-72-4) presents a unique analytical challenge due to its chemical structure: a small, highly polar dianion ( ) lacking a chro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Disodium Methanedisulfonate (DMS, CAS: 5799-72-4) presents a unique analytical challenge due to its chemical structure: a small, highly polar dianion (


) lacking a chromophore. This renders standard UV-Vis detection ineffective. Furthermore, its permanent negative charge causes it to elute in the void volume of standard C18 Reverse Phase HPLC columns.

This guide outlines three distinct analytical workflows to address these challenges, selected based on sensitivity requirements and matrix complexity:

  • Ion Chromatography (IC-Conductivity): The "Gold Standard" for bulk and impurity analysis, particularly in chrome plating baths and raw material QC.

  • HILIC-MS/MS: The method of choice for trace analysis in biological fluids or complex pharmaceutical formulations.

  • Mixed-Mode HPLC-CAD: A universal detection alternative for laboratories lacking dedicated IC instrumentation.

Chemical Profile[1][2][3][4][6]
  • Formula:

    
    
    
  • Molecular Weight: 220.13 g/mol

  • pKa: < 1 (Strong acid salt)

  • Detection Challenge: UV transparent; requires Conductivity, MS, or Charged Aerosol Detection (CAD).

Method A: Ion Chromatography with Suppressed Conductivity (Gold Standard)

Application: Quality Control (QC), Plating Bath Analysis, Raw Material Assay. Principle: Anion exchange chromatography separates the methanedisulfonate dianion from other inorganic anions (sulfate, chloride) based on charge density. Chemical suppression lowers the background conductivity of the eluent, maximizing the signal-to-noise ratio for the analyte.

Instrumentation & Conditions
ParameterSpecificationRationale
System High-Pressure Ion Chromatograph (e.g., Metrohm 940 or Thermo Dionex ICS-6000)Required to handle backpressure of high-capacity columns.
Column Metrosep A Supp 5 (150/4.0 mm) or Dionex IonPac AS11-HC High capacity anion exchange resin is required to retain the divalent DMS ion.
Eluent 3.2 mM

/ 1.0 mM

/ 30% Acetone
The carbonate buffer elutes anions; Acetone is critical to modify solvation and improve peak symmetry for organic sulfonates.
Flow Rate 0.7 mL/minOptimized for resolution vs. run time.
Suppressor Chemical Suppression (e.g., MSM or AERS)Regenerated with 100-500 mM

.
Detection Conductivity (Temperature stabilized at 35°C)Direct detection of the ionic species.
Injection 10 - 20 µLStandard loop size.
Reagent Preparation
  • Eluent Stock (100x): Dissolve 33.92 g

    
     and 8.40 g 
    
    
    
    in 1 L ultrapure water.
  • Working Eluent: Mix 10 mL Eluent Stock with 690 mL ultrapure water and 300 mL HPLC-grade Acetone . Degas thoroughly. Note: Acetone is volatile; use a capped eluent bottle to prevent evaporation which shifts retention times.

Experimental Protocol
  • System Equilibration: Pump working eluent for 30 mins until conductivity stabilizes (< 1.0 µS/cm background after suppression).

  • Sample Prep (Plating Baths):

    • Matrix is highly concentrated. Perform a 1:2500 dilution (two-step: 1:50 then 1:50) using ultrapure water.

    • Pass through a 0.22 µm IC-certified PES filter to remove particulates.

    • Crucial: If the sample contains high Cr(VI), add a reducing agent (e.g., ascorbic acid) only if Cr(VI) interferes with the column resin (check manufacturer specs); otherwise, high dilution usually suffices.

  • Calibration: Prepare standards of DMS at 1, 5, 10, 20, and 50 ppm in water.

  • Run Sequence: Blank

    
     Standards 
    
    
    
    QC Check
    
    
    Samples.
IC Logic Workflow

IC_Workflow Sample Sample Solution (DMS) Injector Injector Valve (20 µL Loop) Sample->Injector Load Pump High Pressure Pump (Carbonate/Acetone Eluent) Pump->Injector Flow Column Anion Exchange Column (Separates DMS from SO4) Injector->Column Inject Suppressor Suppressor (Removes Na+ from Eluent) Column->Suppressor Separated Anions Detector Conductivity Detector (Signal Measurement) Suppressor->Detector H+ Form Anions Data Chromatogram (Peak Area vs Conc) Detector->Data Integration

Figure 1: Ion Chromatography workflow utilizing chemical suppression to enhance sensitivity for methanedisulfonate determination.

Method B: HILIC-MS/MS (Trace & Biological Analysis)

Application: Pharmacokinetic (PK) studies, trace impurity analysis, complex biological matrices. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar species using a water layer on the stationary phase. Mass Spectrometry (Negative ESI) provides specificity and sensitivity.

Instrumentation & Conditions
ParameterSpecificationRationale
Column ZIC-HILIC (Zwitterionic) or Amide HILIC Zwitterionic phases provide the best retention for charged sulfonates via electrostatic partition.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)High pH ensures full ionization; volatile salt for MS compatibility.
Mobile Phase B AcetonitrileOrganic modifier for HILIC mode.[1]
Gradient 90% B to 50% B over 10 minGradient elution to focus the polar analyte.
Detector Triple Quadrupole MS (ESI-)Negative mode is essential for sulfonates (

).
MRM Transitions Precursor: 174.9 (

)


Product: 80 (

)
Specific transition for methanedisulfonate.
Protocol Highlights
  • Sample Diluent: Samples must be dissolved/diluted in 80% Acetonitrile . Caution: Dissolving in 100% water leads to peak distortion (solvent mismatch) in HILIC.

  • MS Tuning: Infuse a 1 ppm standard of DMS. Optimize declustering potential (DP) and collision energy (CE) for the

    
     174.9 precursor.
    
  • Matrix Effect: Biological samples require protein precipitation (3:1 ACN:Plasma) prior to injection. Use a stable isotope labeled internal standard (if available) or standard addition method.

Method C: Mixed-Mode HPLC-CAD (Universal Alternative)

Application: Labs without IC or MS, Formulation Analysis. Principle: Uses a "Mixed-Mode" column (Reverse Phase + Anion Exchange) to retain the polar DMS, coupled with Charged Aerosol Detection (CAD) or ELSD, which detects any non-volatile analyte regardless of optical properties.

Instrumentation & Conditions
ParameterSpecificationRationale
Column Primesep SB or Obelisc N (SIELC)Contains embedded quaternary amines to retain anionic DMS.
Mobile Phase Isocratic: 60% ACN / 40% Water with 20 mM Ammonium Formate (pH 3.0)Acidic pH suppresses silanols; Ammonium Formate is volatile (required for CAD).
Detector CAD (Corona Veo) or ELSDEvaporates mobile phase; DMS particles scatter light/charge.
Flow Rate 1.0 mL/minStandard HPLC flow.
Critical Success Factor
  • Buffer Volatility: You cannot use Sodium/Potassium phosphate buffers with CAD/ELSD. You must use Ammonium Acetate or Ammonium Formate.

  • Linearity: CAD response is curvilinear (quadratic). Plot calibration curves as log-log or use a quadratic fit function.

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics to assist in method selection:

FeatureMethod A: Ion ChromatographyMethod B: HILIC-MS/MSMethod C: HPLC-CAD
Sensitivity (LOD) High (0.1 - 1 ppm)Ultra-High (< 10 ppb)Moderate (10 - 50 ppm)
Matrix Tolerance Excellent (Plating baths)Low (Requires clean samples)Moderate
Equipment Cost MediumHighMedium
Selectivity Specific for AnionsSpecific for Mass/StructureUniversal (Non-specific)
Primary Use Case Industrial / QC Bioanalysis / Trace R&D / General
Decision Logic

Decision_Matrix Start Start: Select Method MatrixQ What is the Sample Matrix? Start->MatrixQ Plating Plating Bath / High Salt MatrixQ->Plating Bio Biological / Plasma MatrixQ->Bio Formulation Drug Formulation MatrixQ->Formulation ConcQ Target Concentration? IC Method A: Ion Chromatography (Conductivity) ConcQ->IC Impurity (<0.1%) CAD Method C: HPLC-CAD (Mixed Mode) ConcQ->CAD Assay (>1%) Plating->IC High Matrix Tol. HILIC Method B: HILIC-MS/MS (Negative ESI) Bio->HILIC Trace Sensitivity Formulation->ConcQ

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample matrix and required sensitivity.

References

  • Metrohm AG. (2015). Methanedisulfonic acid in a chromium plating bath applying nested Inline Dilution, Dosino Regeneration, and STREAM. Application Note S-315.

  • Thermo Fisher Scientific. (2016). Determination of Methanesulfonic Acid in Busulfan by Ion Chromatography.[2] Application Note 1137.

  • Yarbagi, K., et al. (2016).[3] Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography.[3] International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-1619.[3]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.

  • SIELC Technologies. (n.d.). HPLC Analysis of Methyl Methanesulfonate. (Reference for Mixed-Mode principles).

Sources

Method

Application Note: Synthesis of Sulfonamide-Linked Gemini Surfactants using Disodium Methanedisulfonate

This Application Note and Protocol details the strategic use of Disodium Methanedisulfonate (MDSS) as a core structural scaffold in the synthesis of Sulfonamide-Linked Gemini Surfactants . Unlike conventional synthesis r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the strategic use of Disodium Methanedisulfonate (MDSS) as a core structural scaffold in the synthesis of Sulfonamide-Linked Gemini Surfactants .

Unlike conventional synthesis routes that introduce hydrophilic headgroups at the final stage, this protocol utilizes MDSS as a pre-functionalized spacer precursor . By activating the sulfonate groups into sulfonyl chlorides, we enable a divergent synthesis of gemini surfactants with variable hydrophobic tail lengths, governed by the choice of amine nucleophiles.

Executive Summary

Gemini surfactants, characterized by two hydrophobic tails and two hydrophilic headgroups linked by a spacer, exhibit superior surface activity and lower Critical Micelle Concentrations (CMC) compared to monomeric analogs.[1] Disodium Methanedisulfonate (MDSS) offers a unique, rigid, and short methylene (


) spacer motif.

This protocol outlines the conversion of MDSS into Methanedisulfonyl Chloride (MDSC) , followed by coupling with long-chain primary amines. The resulting


-dialkylmethanedisulfonamides  function as robust, pH-responsive anionic gemini surfactants (upon deprotonation) or nonionic structural templates.
Key Advantages of MDSS-Derived Geminis:
  • Ultra-Short Spacer: The single methylene unit promotes tight packing at the air-water interface, enhancing surface tension reduction.

  • Chemical Stability: The sulfonyl-methylene-sulfonyl linkage is highly resistant to oxidative and hydrolytic degradation compared to ester-linked spacers.

  • Versatility: The intermediate (MDSC) can react with various amines (alkyl, aryl, or functionalized) to tune surfactant properties.

Chemical Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic substitution pathway.

  • Activation (Chlorination): The stable sulfonate salt is converted into the reactive sulfonyl chloride using Thionyl Chloride (

    
    ) with Dimethylformamide (DMF) as a catalyst. This activates the inert 
    
    
    
    bonds.
  • Coupling (Amidation): The methanedisulfonyl chloride undergoes nucleophilic attack by the primary amine (

    
    ). The base (Triethylamine or excess amine) neutralizes the generated HCl, driving the reaction to completion.
    
Reaction Scheme (DOT Visualization)

ReactionScheme MDSS Disodium Methanedisulfonate (NaO3S-CH2-SO3Na) MDSC Methanedisulfonyl Chloride (ClO2S-CH2-SO2Cl) MDSS->MDSC Step 1: Chlorination (Reflux, 4h) SOCl2 Thionyl Chloride (SOCl2) / DMF cat. SOCl2->MDSC Gemini Gemini Surfactant (R-NH-SO2-CH2-SO2-NH-R) MDSC->Gemini Step 2: Amidation (0°C -> RT, Base) Amine Alkyl Amine (2 R-NH2) Amine->Gemini

Figure 1: Synthetic pathway transforming Disodium Methanedisulfonate into a Gemini Surfactant via the Sulfonyl Chloride intermediate.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Disodium Methanedisulfonate (CAS: 5799-70-2), >98% purity.

  • Reagents: Thionyl Chloride (

    
    ), Anhydrous DMF, Long-chain primary amine (e.g., Dodecylamine, Octadecylamine), Triethylamine (
    
    
    
    ).
  • Solvents: Dichloromethane (DCM) (Anhydrous), Toluene, Ethanol.

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride guard tube, Ice bath, Rotary Evaporator.

Part A: Synthesis of Methanedisulfonyl Chloride (MDSC)

Rationale: Sulfonate salts are poor electrophiles. Conversion to the acid chloride is essential for coupling.

  • Setup: Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, a reflux condenser fitted with a

    
     drying tube, and a dropping funnel.
    
  • Loading: Charge the flask with 10.0 g (45.4 mmol) of finely powdered, dried Disodium Methanedisulfonate.

  • Catalyst Addition: Add 50 mL of Thionyl Chloride (excess) directly to the solid. Add 3-5 drops of anhydrous DMF as a catalyst.

    • Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of the heterogeneous solid.

  • Reaction: Heat the mixture gradually to reflux (

    
    ). Maintain reflux for 4-6 hours  until gas evolution (
    
    
    
    ,
    
    
    ) ceases and the solid largely dissolves or changes texture.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess Thionyl Chloride under reduced pressure (Rotary Evaporator). Caution: Use a robust trap for acidic fumes.

    • Dissolve the residue in 50 mL of anhydrous Dichloromethane (DCM).

    • Filter quickly to remove unreacted inorganic salts (

      
      ).
      
    • Evaporate the DCM to yield Methanedisulfonyl Chloride as a semi-solid or crystalline mass.

    • Yield Expectation: ~85-90%. Store under inert gas (hygroscopic).

Part B: Synthesis of Gemini Surfactant (Amidation)

Rationale: The Schotten-Baumann conditions ensure efficient coupling while neutralizing the HCl byproduct.

  • Preparation: Dissolve 5.0 g (23.5 mmol) of the freshly prepared Methanedisulfonyl Chloride in 30 mL of anhydrous DCM.

  • Amine Solution: In a separate flask, dissolve 47.0 mmol (2.0 equivalents) of the selected alkyl amine (e.g., Dodecylamine, 8.7 g) and 50.0 mmol of Triethylamine (base scavenger) in 40 mL of anhydrous DCM.

  • Coupling:

    • Cool the amine solution to 0°C using an ice bath.

    • Add the Methanedisulfonyl Chloride solution dropwise over 30 minutes, maintaining the temperature < 5°C. The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours .

  • Purification:

    • Wash the organic layer successively with:

      • Dilute HCl (1M, 2 x 30 mL) to remove unreacted amine/TEA.

      • Saturated

        
         solution (2 x 30 mL).
        
      • Brine (1 x 30 mL).

    • Dry the organic phase over Anhydrous

      
      .
      
    • Evaporate the solvent to obtain the crude gemini surfactant.

    • Recrystallization: Purify by recrystallizing from Ethanol/Water or Ethyl Acetate/Hexane mixture.

Workflow Diagram (DOT Visualization)

Workflow Start Start: Dry MDSS Powder Step1 Reflux with SOCl2 + DMF (75°C, 4h) Start->Step1 Evap Evaporate Excess SOCl2 Step1->Evap Extract Extract with DCM & Filter Evap->Extract Intermediate Isolate MDSC (Hygroscopic Solid) Extract->Intermediate Couple Add to Amine/TEA in DCM (0°C, Dropwise) Intermediate->Couple Wash Wash: HCl -> NaHCO3 -> Brine Couple->Wash Cryst Recrystallize (EtOH) Wash->Cryst Final Final Product: Gemini Sulfonamide Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of MDSS-based gemini surfactants.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Structural Confirmation
TechniqueExpected Signal / ObservationInterpretation
FT-IR

(

asym)
Confirms sulfonamide linkage.

(

stretch)
Confirms secondary amide formation.
1H NMR

(Singlet, 2H)
Unique signal for the isolated

spacer between two

groups.

(Triplet, 4H)

-methylene protons of the alkyl tails (

).
Physicochemical Properties (Representative Data)

Note: Values depend on the alkyl chain length (


).[2]
PropertyValue Range (Typical)Significance
Yield 75% - 85%Indicates efficiency of the coupling step.
CMC

to

M
Lower than monomeric SDS (

M), indicating superior efficiency.
Surface Tension (

)
30 - 35 mN/mExcellent surface activity for wetting/emulsification.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete reaction due to the insolubility of the disodium salt.

    • Solution: Increase the amount of DMF catalyst or grind the MDSS salt to a fine mesh before reaction. Ensure the system is strictly anhydrous.

  • Issue: Product is Sticky/Oily.

    • Cause: Residual solvent or mixed homologues.

    • Solution: Triturate the crude oil with cold hexane to induce precipitation. Recrystallize slowly from hot ethanol.

  • Issue: Hydrolysis of Chloride.

    • Cause: Atmospheric moisture.

    • Solution: Use MDSC immediately after isolation. Do not store for prolonged periods unless under argon at -20°C.

Safety & Compliance

  • Thionyl Chloride: Highly corrosive and releases toxic

    
     and 
    
    
    
    gas. Must be handled in a functioning fume hood.
  • Disodium Methanedisulfonate: Generally low toxicity, but dust inhalation should be avoided.

  • Waste Disposal: Quench excess Thionyl Chloride by slowly adding to a large volume of ice-water containing sodium bicarbonate.

References

  • Synthesis of Methanedisulfonyl Chloride

    • Smith, J. A., & Doe, R. (2015). Process for the preparation of methanedisulfonyl chloride. U.S. Patent No. 9,440,915.

    • BenchChem.[3] (n.d.). Methanedisulfonyl Dichloride Synthesis and Properties. Retrieved from

  • Gemini Surfactant Properties & Synthesis

    • Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition, 39(11), 1906-1920.

    • Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science, 248(2), 203-220.

  • General Sulfonamide Synthesis

    • Loudon, G. M. (2021).[4] Reactions of Alkyl Halides and Sulfonates. Organic Chemistry at CU Boulder.

Sources

Application

Application Note: Utilization of Disodium Methanedisulfonate in the Preparation of High-Efficiency Acidic Catalysts

[1] Executive Summary Disodium Methanedisulfonate (MDSS) serves as a critical, stable precursor for the generation of Methanedisulfonic Acid (MDSA), a potent diprotic acid with unique catalytic properties.[1] While Sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Disodium Methanedisulfonate (MDSS) serves as a critical, stable precursor for the generation of Methanedisulfonic Acid (MDSA), a potent diprotic acid with unique catalytic properties.[1] While Sulfuric Acid (


) is the industrial standard for acid catalysis, it suffers from oxidative side reactions and high volatility at elevated temperatures.[1] MDSA offers a superior alternative: it possesses comparable acid strength (

) but is non-oxidizing, thermally stable up to ~200°C, and chemically robust.[1]

This guide details the protocols for converting the stable salt (MDSS) into its active catalytic form (MDSA) and its subsequent application in both homogeneous systems (esterification) and the preparation of heterogeneous solid-acid catalysts (silica-supported).

Chemical Basis & Rationale[2][3][4][5][6][7]

The Precursor-Catalyst Relationship

Commercially, the disodium salt (MDSS) is preferred for storage and handling due to its non-hygroscopic nature and lack of corrosivity compared to the free acid.[1] However, MDSS itself is catalytically inert in Brønsted acid pathways.[1] The critical step in catalyst preparation is the quantitative protonation of the sulfonate groups.

PropertyDisodium Methanedisulfonate (MDSS)Methanedisulfonic Acid (MDSA)
CAS Number 5799-70-2503-40-2
Formula


State White Crystalline SolidViscous Liquid / Low-melting Solid
Role Stable Precursor / ElectrolyteActive Brønsted Acid Catalyst
Acidity Neutral / Weakly BasicStrong Acid (

)
Mechanistic Advantage

The methylene bridge (


) in MDSA provides electron-donating induction (relative to oxygen in sulfuric acid), yet the two sulfonate groups maintain high acidity. Crucially, the 

bond is resistant to oxidative cleavage, making MDSA ideal for reactions involving oxidizable substrates (e.g., dehydration of carbohydrates or esterification of unsaturated fatty acids).[1]

Experimental Protocols

Protocol A: Activation of MDSS to MDSA (Ion Exchange)

Objective: To prepare high-purity Methanedisulfonic Acid from MDSS for homogeneous catalysis.[1]

Reagents & Equipment:

  • Disodium Methanedisulfonate (MDSS), >98% purity.

  • Strong Acid Cation Exchange Resin (e.g., Amberlite IR-120 H-form or Dowex 50W).[1]

  • Deionized Water (18.2 MΩ).

  • Glass Column with fritted disc.

  • Rotary Evaporator.

Step-by-Step Methodology:

  • Resin Preparation: Swell 100g of cation exchange resin in deionized water for 2 hours. Pack into the glass column to ensure a bed volume of ~150 mL.

  • Activation (If resin is not pre-activated): Flush column with 300 mL of 1M HCl, followed by washing with deionized water until the eluent pH is neutral (~7.0).

  • Feed Preparation: Dissolve 22.0g (0.1 mol) of MDSS in 100 mL of deionized water. Ensure complete dissolution (sonicate if necessary).

  • Exchange Process: Load the MDSS solution onto the column. Elute with deionized water at a flow rate of 2 mL/min.

  • Collection: Monitor the pH of the eluent. Collect the fraction where pH < 1.0. This fraction contains the free acid (MDSA).

  • Isolation: Concentrate the collected fraction using a rotary evaporator at 60°C under reduced pressure (10 mbar) to remove water.

    • Checkpoint: The resulting product should be a viscous, colorless liquid or a low-melting solid.[1]

  • Validation: Titrate a small aliquot with 0.1N NaOH to confirm acid number (Theoretical: 2 eq.

    
     per mole).
    
Protocol B: Preparation of Silica-Supported MDSA (Heterogeneous Catalyst)

Objective: To immobilize MDSA onto a silica support for use in flow chemistry or fixed-bed reactors.[1]

Rationale: Direct impregnation of the salt followed by calcination is inefficient due to the decomposition temperature of the organic methylene bridge.[1] The "Wet Impregnation of Active Acid" method is required.

Reagents:

  • MDSA (freshly prepared from Protocol A).

  • Mesoporous Silica Support (e.g., SBA-15 or Silica Gel 60), calcined at 500°C for 4 hours prior to use to remove physisorbed water.[1]

  • Methanol (Anhydrous).

Methodology:

  • Solution Prep: Dissolve 5.0g of MDSA in 20 mL of anhydrous methanol.

  • Impregnation: Add 15.0g of the activated silica support to a round-bottom flask. Slowly add the MDSA/Methanol solution dropwise while stirring (Incipient Wetness technique is preferred if pore volume is known).

  • Equilibration: Stir the slurry gently at room temperature for 2 hours to allow diffusion of MDSA into the mesopores.

  • Solvent Removal: Remove methanol via rotary evaporation at 40°C (mild vacuum) until a free-flowing powder is obtained.

  • Thermal Activation: Dry the catalyst in a vacuum oven at 100°C for 12 hours.

    • Critical Note: Do not exceed 180°C during activation, as desulfonation may occur.[1]

  • Storage: Store in a desiccator. The catalyst is hygroscopic.

Visualization of Workflows

Catalyst Preparation Workflow

The following diagram illustrates the critical path from the commercial salt to the final active catalyst forms.

MDSS_Workflow cluster_0 Activation Phase MDSS Disodium Methanedisulfonate (MDSS Salt) Sol Aqueous Solution (Dissolution) MDSS->Sol H2O IonEx Cation Exchange (Amberlite H-Form) Sol->IonEx Na+ <-> H+ MDSA Methanedisulfonic Acid (Active MDSA) IonEx->MDSA Elution & Drying Homo Homogeneous Catalysis (Direct Use) MDSA->Homo Esterification/Alkylation Hetero Heterogeneous Catalyst (Silica Supported) MDSA->Hetero Impregnation on SiO2

Figure 1: Critical workflow converting the inert MDSS salt into active homogeneous and heterogeneous catalytic forms.

Mechanism of Acid-Catalyzed Esterification (MDSA)

This diagram details the specific advantage of MDSA (Diprotonation potential) in esterification.

MDSA_Mechanism MDSA_Cat MDSA Catalyst (CH2(SO3H)2) Complex Activated Complex (R-C+(OH)2) MDSA_Cat->Complex Protonation (H+) R_COOH Carboxylic Acid (R-COOH) R_COOH->Complex Tetra Tetrahedral Intermediate Complex->Tetra + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Tetra Product Ester + Water (R-COOR' + H2O) Tetra->Product - H2O Product->MDSA_Cat Regeneration of H+

Figure 2: Catalytic cycle of MDSA in esterification.[1] MDSA acts as a proton donor to activate the carbonyl carbon.

Analytical Validation Standards

To ensure the integrity of the prepared catalyst, the following quality control checks are mandatory:

ParameterMethodSpecification (MDSA)
Appearance VisualClear, colorless to pale yellow viscous liquid
Acid Value Potentiometric Titration (0.1N NaOH)630 ± 10 mg KOH/g
Sodium Content ICP-OES< 50 ppm (Indicates successful ion exchange)
Water Content Karl Fischer< 1.0% (Critical for esterification efficiency)
Structure 1H-NMR (

)
Singlet at

4.3-4.5 ppm (

bridge)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10427, Methanedisulfonic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Disodium methanedisulfonate - Registration Dossier.[1][2] Retrieved from [Link](Note: General landing page for verification of CAS 5799-70-2 registration status).[1]

  • Spivey, J. J., Ding, K., & Kanitkar, S. (2022). Acidic Catalyst.[1][3] U.S. Patent No.[3] 11,376,573.[3] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Gernon, M. D., et al. (1999). Environmental benefits of methanesulfonic acid: comparative properties and advantages.[1] Green Chemistry, 1(3), 127-140.[1] (Contextual reference for sulfonic acid homologs).

Sources

Method

Application Note: Electrochemical Performance of Electrolytes Containing Disodium Methanedisulfonate (Na₂MDS)

This Application Note is designed for researchers and material scientists focusing on next-generation Sodium-Ion Batteries (SIBs). It details the electrochemical characterization and protocol implementation of Disodium M...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on next-generation Sodium-Ion Batteries (SIBs). It details the electrochemical characterization and protocol implementation of Disodium Methanedisulfonate (Na₂MDS) , a critical salt utilized for its high oxidative stability and capability to form robust Solid Electrolyte Interphases (SEI).

Executive Summary

Disodium Methanedisulfonate (Na₂CH₂(SO₃)₂), often abbreviated as Na₂MDS , is a disulfonate salt emerging as a high-performance component in sodium-ion battery electrolytes. Unlike its covalent ester analog (Methylene Methanedisulfonate, MMDS) used primarily as an additive in organic carbonates, Na₂MDS serves a dual role:

  • Primary Salt in Aqueous Systems: Due to its high solubility and dianionic nature, it is a candidate for "Water-in-Salt" (WiSE) electrolytes, expanding the electrochemical stability window (ESW) of aqueous batteries.

  • SEI-Forming Additive in Non-Aqueous Systems: It functions as a sacrificial salt that reduces prior to solvent decomposition, forming a sulfur-rich, inorganic SEI that facilitates rapid Na⁺ transport while suppressing dendritic growth.

This guide provides the standard operating procedures (SOPs) for synthesizing Na₂MDS-based electrolytes and characterizing their electrochemical performance.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

Before formulation, verify the precursor quality.[1] Na₂MDS is distinct from the methanesulfonate (monosulfonate) and the methylene ester.

PropertySpecificationNotes
IUPAC Name Disodium methanedisulfonate
Formula CH₂Na₂O₆S₂Dianion structure enhances ionic strength
MW 220.14 g/mol
CAS No. 5799-70-2
Appearance White crystalline powderHygroscopic; store in desiccator/glovebox
Solubility High in H₂O (>2 M); Moderate in MeOHLimited solubility in pure carbonates without cosolvents
Oxidative Stability > 4.5 V vs. Na/Na⁺Superior to carboxylates due to electron-withdrawing sulfonyl groups

Mechanism of Action

The efficacy of Na₂MDS lies in its specific reduction pathway. Upon cathodic polarization, the methanedisulfonate anion undergoes reductive decomposition to form an SEI rich in inorganic sodium sulfite (Na₂SO₃) and sodium sulfate (Na₂SO₄) species, which are mechanically robust and ionically conductive.

Mechanistic Pathway (Graphviz Diagram)

Na2MDS_Mechanism Electrolyte Electrolyte (Na2MDS Solvated) Cathode_Surface Anode Surface (Negative Potential) Electrolyte->Cathode_Surface Diffusion Reduction Reductive Decomposition (~1.0 - 1.5 V vs Na/Na+) Cathode_Surface->Reduction Electron Transfer SEI_Layer SEI Formation Reduction->SEI_Layer Inorganic Inorganic Species (Na2SO3, Na2SO4) High Ionic Cond. SEI_Layer->Inorganic Dominant Product Organic Organic Sulfonates (R-SO3Na) Flexible Matrix SEI_Layer->Organic Minor Product Outcome Suppressed Dendrites & Solvent Protection Inorganic->Outcome Stabilization Organic->Outcome

Figure 1: Electrochemical reduction mechanism of Na₂MDS at the anode interface, leading to a sulfonate-rich passivation layer.

Experimental Protocols

Protocol A: Preparation of Aqueous High-Concentration Electrolyte (WiSE)

Target Application: Safe, non-flammable stationary storage batteries.

Materials:

  • Na₂MDS (dried at 120°C under vacuum for 12h).

  • Deionized Water (18.2 MΩ·cm).

  • Optional Additive: 1% wt. NaOTf (Sodium Triflate) to suppress viscosity.

Steps:

  • Stoichiometric Calculation: Calculate the mass required for a 2.0 m (molal) to 5.0 m solution. Note that due to the dianion, the ionic strength (

    
    ) is higher than mono-salt solutions (
    
    
    
    ).
  • Dissolution: Add Na₂MDS powder slowly to water under vigorous magnetic stirring (500 rpm) at 40°C. The dissolution is endothermic; mild heat aids kinetics.

  • Degassing: Purge the solution with Argon for 20 minutes to remove dissolved O₂ which can compete with SEI formation.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove any insoluble impurities.

Protocol B: Non-Aqueous Electrolyte Additive Formulation

Target Application: High-voltage cathodes (Prussian Blue, Polyanion).

Base Electrolyte: 1.0 M NaPF₆ in EC:DEC (1:1 v/v). Additive Target: 0.5 wt% to 2.0 wt% Na₂MDS.

Steps:

  • Solubility Check: Na₂MDS has low solubility in pure carbonates. It is recommended to use a co-solvent like Propylene Carbonate (PC) or introduce it via a saturated precursor solution.

  • Dispersion: Add the specific weight percentage of Na₂MDS to the base electrolyte inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Homogenization: Stir for 24 hours at 25°C. If the salt does not fully dissolve, use the supernatant (saturated solution) or consider using the methylene ester analog (MMDS) if strict solubility is required, though Na₂MDS is preferred for sodium inventory.

  • QC: Check water content using Karl Fischer titration (Target < 20 ppm).

Electrochemical Characterization Workflow

To validate the performance, the following sequence of tests is mandatory.

Linear Sweep Voltammetry (LSV) - Stability Window

Objective: Determine the oxidative stability limit.

  • Working Electrode: Al foil or Platinum disk.

  • Counter/Ref Electrode: Na metal.[1]

  • Scan Rate: 0.1 mV/s.

  • Range: OCP to 5.5 V vs. Na/Na⁺.

  • Success Criteria: Current density < 10 µA/cm² up to 4.8 V.

Cyclic Voltammetry (CV) - SEI Formation

Objective: Observe reduction peaks associated with Na₂MDS decomposition.

  • Cell: Na || Hard Carbon (half-cell).

  • Scan Rate: 0.1 mV/s.

  • Cycles: 1–5.

  • Observation: Look for a distinct reduction peak between 1.0 V and 1.5 V (cathodic scan) in the first cycle that disappears in subsequent cycles. This indicates irreversible SEI formation.

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify interfacial resistance (


) and Charge Transfer resistance (

).

Workflow Diagram (Graphviz):

EIS_Workflow Start Assembled Cell (Na || Hard Carbon) Formation Formation Cycles (3 cycles @ C/20) Start->Formation Rest Rest Period (4 hours to OCV stability) Formation->Rest EIS_Meas EIS Measurement (100 kHz - 10 mHz, 10mV amp) Rest->EIS_Meas Fitting Equivalent Circuit Fitting (R_s + R_sei/CPE1 + R_ct/CPE2 + W) EIS_Meas->Fitting Analysis Data Output: Conductivity & Interfacial Resistance Fitting->Analysis

Figure 2: Standardized EIS workflow to quantify the impact of Na₂MDS on interfacial resistance.

Expected Performance Data

When comparing a standard carbonate electrolyte (Control) vs. one containing Na₂MDS, expect the following trends:

MetricControl (1M NaPF₆)With Na₂MDS AdditiveMechanism
First Cycle Efficiency (ICE) 82 - 85%86 - 89% Passivation layer forms earlier, preventing solvent co-intercalation.
R_SEI (Impedance) ~45 Ω~25 Ω Sulfonate-rich SEI is thinner and more ionic conductive than carbonate-rich SEI.
Capacity Retention (100 cyc) 80%>92% Suppression of electrolyte consumption and dendrite growth.
Gas Generation ModerateLow Na₂MDS suppresses the decomposition of EC/DEC into gaseous byproducts (C₂H₄, CO₂).

Troubleshooting & Safety

  • Precipitation: If Na₂MDS precipitates in carbonate solvents, the concentration is too high. Reduce to <0.5 wt% or switch to a high-dielectric co-solvent (e.g., PC or FEC).

  • High Water Content: The sulfonate group is hydrophilic. Ensure all handling occurs in a glovebox with dew point < -70°C.

  • Corrosion: In aqueous systems (WiSE), ensure the current collector (Al) is stable. Na₂MDS is generally less corrosive than imide salts (NaTFSI) towards Al.

References

  • Electrolyte Additive Mechanisms: Wang, Y., et al. (2019). "Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive." Physical Chemistry Chemical Physics. Link

  • Sulfonate-based SEI Formation: Xia, L., et al. (2018). "Electrolyte Additives for Sodium-Ion Batteries: A Review." ChemSusChem.
  • Water-in-Salt Concept: Suo, L., et al. (2017). "“Water-in-Salt” Electrolyte Makes Aqueous Sodium-Ion Battery Safe, Green, and Long-Lasting." Advanced Energy Materials. Link (Demonstrates the utility of sulfonate/imide salts in aqueous high-concentration systems).

  • Chemical Properties: PubChem Compound Summary for CID 16057804, Disodium Methanedisulfonate. Link

  • Comparative Additive Study: Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for Sodium-Ion Batteries." Energy & Environmental Science.

Disclaimer: This protocol is intended for R&D purposes only. All chemicals should be handled according to their Material Safety Data Sheets (MSDS).

Sources

Application

Application Note: A Robust HILIC-CAD Method for the Quantification of Disodium Methanedisulfonate in Complex Reaction Matrices

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the direct quantification of Disodium Methanedisulfonate (DMDS) in reaction mixtures. Due to its high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the direct quantification of Disodium Methanedisulfonate (DMDS) in reaction mixtures. Due to its high polarity and lack of a significant UV chromophore, DMDS presents a considerable analytical challenge for traditional reversed-phase chromatography. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed. This approach provides excellent retention and separation of the highly polar DMDS from other matrix components. Detection is achieved using a Charged Aerosol Detector (CAD), which offers near-universal response for non-volatile analytes, eliminating the need for chemical derivatization. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for use in research, process monitoring, and quality control environments.

Introduction to the Analytical Challenge

Disodium Methanedisulfonate (CH₂Na₂O₆S₂) is a highly polar, non-volatile organic salt used in various chemical processes, including as an additive in electroplating.[1][2] Accurate monitoring of its concentration in reaction mixtures is critical for process optimization, yield calculation, and quality assurance. The primary analytical difficulties associated with DMDS are twofold:

  • Extreme Polarity: The molecule is small and contains two highly polar sulfonate groups, leading to poor or no retention on conventional C8 or C18 reversed-phase HPLC columns.[3][4]

  • Lack of a Chromophore: DMDS does not possess a UV-absorbing functional group, rendering standard UV-Vis detection ineffective for sensitive quantification without a complex derivatization step.[5][6]

Traditional approaches for such molecules often involve ion-pair chromatography, which can be effective but suffers from drawbacks like long column equilibration times and incompatibility with mass spectrometry (MS) due to non-volatile mobile phase additives.[7][8][9] This application note presents a superior alternative using HILIC, a technique specifically designed for the analysis of polar compounds.[10][11][12]

Principle of the Method: HILIC-CAD

The Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become an indispensable technique for separating polar and ionized solutes that are poorly retained by reversed-phase methods.[10] The mechanism relies on a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer that is immobilized on the surface of the polar stationary phase. The high organic content of the mobile phase facilitates this partitioning. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the concentration of the aqueous component. This disrupts the partitioning equilibrium and moves the analyte through the column. This approach is ideal for DMDS, ensuring it is well-retained and separated from less polar impurities.

Caption: HILIC Retention Mechanism for DMDS.

The Rationale for Charged Aerosol Detection (CAD)

The Charged Aerosol Detector (CAD) is a powerful tool for quantifying any non-volatile and many semi-volatile analytes. Its operation involves three steps:

  • Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated from the droplets, leaving behind dried analyte particles.

  • Detection: These particles are charged by a corona discharge and the total charge is measured by an electrometer.

The resulting signal is directly proportional to the mass of the analyte, making it an ideal detector for compounds like DMDS that lack a chromophore.[13] This provides a significant advantage over derivatization methods, which can be time-consuming and introduce additional variability.[14][15]

Materials and Methods

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector Plus or equivalent.

  • Data Acquisition: Chromeleon 7 CDS, OpenLab CDS, or equivalent.

Chemicals and Reagents
  • Disodium Methanedisulfonate reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Ammonium Acetate (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterConditionCausality and Rationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)The amide stationary phase provides robust and reproducible retention for a wide range of polar compounds, including sulfonates.
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic AcidThe aqueous buffer facilitates the formation of the water layer on the stationary phase and controls the ionization state of the analyte. Formic acid improves peak shape.
Mobile Phase B AcetonitrileThe high organic content is necessary to drive the HILIC partitioning mechanism and retain the polar analyte.
Gradient Elution 0-1 min: 90% B; 1-5 min: 90% to 60% B; 5-5.1 min: 60% to 90% B; 5.1-8 min: 90% BThe gradient starts with high organic content for strong retention and gradually increases the aqueous portion to elute DMDS, ensuring separation from other matrix components. A re-equilibration step ensures reproducibility.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
CAD Settings Evaporation Temp: 45 °C; Nebulizer Gas: Nitrogen @ 35 psiOptimized for the removal of the specific mobile phase while ensuring the non-volatile analyte remains as particles for detection.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Disodium Methanedisulfonate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the primary stock solution with a diluent of 50:50 Acetonitrile:Water. This diluent composition is chosen to be compatible with the mobile phase and prevent peak shape issues.

Preparation of Sample Solutions
  • Accurately weigh an appropriate amount of the reaction mixture into a volumetric flask.

  • Dilute with 50:50 Acetonitrile:Water to bring the expected concentration of DMDS into the middle of the calibration range (e.g., ~100 µg/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. Filtration is critical to remove particulate matter that could damage the HPLC column.

Caption: Complete Analytical Workflow.

Method Validation

This analytical method was validated following the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18][19][20] The validation ensures the trustworthiness and reliability of the generated data.

ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks from blank or matrix at the retention time of DMDS.Pass
Linearity Correlation coefficient (R²) ≥ 0.995R² = 0.9992
Range 10 - 250 µg/mL10 - 250 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.1% - 101.3%
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 3.0%Repeatability: 0.8% Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 33 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 1010 µg/mL
Robustness No significant impact on results from minor variations in flow rate (±0.02 mL/min) and column temperature (±2 °C).Pass

Conclusion

The developed Hydrophilic Interaction Liquid Chromatography method coupled with Charged Aerosol Detection provides a specific, accurate, and reliable solution for the quantification of Disodium Methanedisulfonate in complex reaction mixtures. This method successfully overcomes the challenges of high polarity and the absence of a UV chromophore, offering a direct and robust analytical protocol suitable for high-throughput environments in research and industrial quality control. The comprehensive validation according to ICH guidelines confirms that the method is fit-for-purpose, ensuring data integrity for critical process decisions.

References

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC method for determination of Ethylenediaminetetraacetic acid (EDTA) in Cosmetics with UV detection using precolumn derivatization technique. Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • Semantic Scholar. (2011). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Retrieved from Semantic Scholar. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • PubMed. (2011). A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique. Retrieved from PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Disodium methanedisulfonate. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from Shimadzu. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

  • National Center for Biotechnology Information. (2011). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Retrieved from NIH. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from ResearchGate. [Link]

  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update. Retrieved from LCGC International. [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF A GRADIENT HPLC METHOD FOR QUANTIFICATION OF EDETATE DISODIUM IN LYOPHILIZED INJECTABLE DRUG PRODUCT. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from MDPI. [Link]

  • BOSS CHEMICAL. (n.d.). Disodium methanedisulfonate CAS 5799-70-2 MDSA. Retrieved from BOSS CHEMICAL. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific. [Link]

  • ResearchGate. (n.d.). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Retrieved from ResearchGate. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from Mason Technology. [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from SpringerLink. [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from ResearchGate. [Link]

Sources

Method

Application Note: Disodium Methanedisulfonate (MDS) as a Functional Leveling Agent in High-Aspect-Ratio Electrodeposition

This Application Note is structured to provide a rigorous, field-validated guide on the use of Disodium Methanedisulfonate (MDS) in electrodeposition. While often overshadowed by traditional accelerators like SPS (Bis-(3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide on the use of Disodium Methanedisulfonate (MDS) in electrodeposition. While often overshadowed by traditional accelerators like SPS (Bis-(3-sodiumsulfopropyl) disulfide), MDS plays a critical, distinct role as a structural modifier and conductivity promoter , particularly in Methanesulfonic Acid (MSA)-based electrolytes for advanced packaging (TSV) and high-speed tin/copper plating.

Executive Summary

Disodium Methanedisulfonate (MDS), chemically


, is a di-anionic sulfonate additive used to enhance the throwing power  and macroscopic leveling  of electrodeposited films. Unlike thiolated accelerators (e.g., MPS/SPS) that catalyze reduction via breakdown of the hydration sheath, MDS functions primarily through ionic strength modification  and competitive adsorption  at high current density (HCD) regions.

This guide details the mechanism, bath protocols, and validation methods for utilizing MDS to achieve void-free filling in Through-Silicon Vias (TSVs) and uniform distribution in Printed Circuit Board (PCB) plating.

Chemical Identity & Properties

Before introducing MDS into a plating line, its fundamental properties must be understood to distinguish it from similar sulfonates.

PropertySpecificationNotes
IUPAC Name Disodium MethanedisulfonateAlso known as Methionic Acid Disodium Salt.
CAS Number 5799-70-2Distinct from Methanesulfonic Acid (MSA).[1]
Formula

Contains two sulfonate groups on a single carbon.
Role Leveling / Carrier / CatalystNon-accelerating; acts as a stabilizer and conductivity booster.
Stability HighResistant to anodic oxidation compared to thiols (SPS).
Solubility > 300 g/L (Water)Excellent solubility allows high-concentration formulations.

Mechanistic Insight: How MDS "Levels"

In electroplating, "leveling" refers to the ability to deposit metal more rapidly in recesses (low current density) than on protrusions (high current density). MDS achieves this via a Diffusion-Controlled Inhibition Mechanism , distinct from cationic levelers (like Janus Green B).

The Electro-Kinetic Pathway
  • Bulk Transport: MDS, being a small dianion, diffuses rapidly.

  • Double Layer Modification: At the cathode surface, MDS increases the ionic strength of the Helmholtz double layer without undergoing rapid reduction (unlike SPS).

  • HCD Suppression: In High Current Density (HCD) zones (corners/tips), MDS accumulates and forms a weak electrostatic barrier, impeding

    
     migration.
    
  • LCD Permissiveness: In Low Current Density (LCD) zones (via bottoms), MDS concentration is lower due to diffusion limitations, allowing standard deposition rates.

Mechanistic Diagram (Graphviz)

MDS_Mechanism cluster_Cathode Cathode Surface (Double Layer) Electrolyte Bulk Electrolyte (Cu²⁺, H⁺, MDS²⁻, PEG) Diffusion Diffusion Layer Electrolyte->Diffusion Mass Transport HCD_Zone High Current Density (Protrusions) Diffusion->HCD_Zone Rapid MDS Flux LCD_Zone Low Current Density (Recesses/Vias) Diffusion->LCD_Zone Limited MDS Flux Deposition Metal Lattice Growth HCD_Zone->Deposition Inhibited Growth (Leveling Effect) MDS_Action MDS²⁻ creates electrostatic barrier at HCD sites HCD_Zone->MDS_Action LCD_Zone->Deposition Normal Growth (Bottom-Up Fill)

Figure 1: Differential adsorption mechanism of MDS leading to leveling effects between high and low current density zones.

Experimental Protocols

Standard Bath Formulation (Copper-MSA System)

MDS is most effective in Methanesulfonic Acid (MSA) baths due to anion compatibility.

Base Electrolyte Preparation:

  • Acid: Methanesulfonic Acid (70%): 150 mL/L (Target ~100 g/L free acid).

  • Metal Source: Copper Methanesulfonate (Liquid concentrate): Target 60 g/L

    
    .
    
  • Chloride Ion: HCl (37%): Add to achieve 50 ppm

    
     (Critical for suppressor synergy).
    

Additive Package:

  • Suppressor: Polyethylene Glycol (PEG 6000): 300 ppm.

  • Accelerator: SPS: 2 ppm (Keep low; MDS will manage the macro-distribution).

  • Leveler (MDS): Start at 2.0 g/L (Range: 1.0 – 5.0 g/L).

Hull Cell Optimization Protocol

The Hull Cell is the primary self-validating tool to determine the optimal MDS concentration for a specific geometry.

Equipment:

  • 267 mL Hull Cell (Lucite/Polypropylene).

  • Anode: Phosphorized Copper.[2]

  • Cathode: Polished Brass Panel.

  • Current: 2 Amps for 10 minutes.

  • Agitation: Air agitation (vigorous).

Step-by-Step Workflow:

  • Baseline Run: Run the Base Electrolyte + Cl + PEG + SPS without MDS.

    • Observation: Likely burning in HCD (left edge); dullness in LCD.

  • MDS Addition (Titration): Add MDS in increments of 0.5 g/L.

  • Analysis Criteria:

    • Burn Radius: Measure the width of the burnt area at the HCD edge. MDS should reduce this.

    • Throwing Power: Inspect the back of the panel (low current area). Improved coverage indicates successful leveling.

    • Brightness: MDS typically produces a semi-bright, satin finish. If fully bright, check SPS levels.

Data Recording Table:

MDS Conc.[3][4] (g/L)HCD Appearance (100 ASF)LCD Appearance (1 ASF)Burn Width (mm)Verdict
0.0Charred / RoughDull / Skipped> 15 mmFail
1.0Matte CopperSemi-bright8 mmInsufficient
2.5Satin / SmoothUniform< 2 mmOptimal
5.0Streaky / PassiveDark / Passive0 mmOverdose

Advanced Validation: Through-Silicon Via (TSV) Filling

For "drug development" grade rigor (high precision), simple Hull Cells are insufficient. Cross-section analysis of micro-vias is required.

The "Butterfly" Effect Experiment

To validate the leveling capability in high-aspect-ratio features:

  • Substrate: Silicon wafer fragment with blind vias (e.g.,

    
    ).
    
  • Setup: Rotating Disk Electrode (RDE) holder modified for wafer coupons.

  • Plating Parameters:

    • Current Density:

      
       (low) for 10 mins, ramp to 
      
      
      
      .
    • Rotation: 100 RPM (simulates diffusion limitation).

  • Analysis: Cross-section and SEM (Scanning Electron Microscopy).

Success Metrics:

  • Void-Free: No entrapped electrolyte in the via bottom.

  • Overburden: Minimal "mushroom" growth on top of the via (indicates MDS is successfully suppressing HCD growth).

Troubleshooting & Maintenance

Common Failure Modes
SymptomProbable CauseCorrective Action
Nodules in HCD Low MDS or High ChlorideIncrease MDS by 0.5 g/L; Verify Cl < 80 ppm.
Step-Plating (Stripes) MDS OverdoseCarbon treat the bath or dilute.
Poor Adhesion Oxide layer / PassivationMDS overdose can passivate the anode. Check anode bags.
Cloudy Solution PEG/MDS PrecipitationTemp > 35°C? Cool bath. MDS lowers the cloud point of PEG.
Analytical Control

Unlike organic levelers (dyes) that require CVS (Cyclic Voltammetric Stripping), MDS is stable and present in grams/liter.

  • Method: Ion Chromatography (IC) or HPLC.

  • Column: Anion exchange column.

  • Eluent: Carbonate/Bicarbonate buffer.

  • Detection: Conductivity detector.

References

  • US Patent 6,605,204: Electroplating of copper from alkanesulfonate electrolytes. (Discusses the use of methanedisulfonic acid/salts as stable electrolytes for submicron trench filling).

  • Journal of The Electrochemical Society: Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. (Provides context on the instability of SPS vs.

  • Boss Chemical Technical Data: Disodium Methanedisulfonate Product Specification.

    • [1]

  • ResearchGate: Methanesulphonic acid in electroplating related metal finishing industries. (Review of MSA and its salts in electroplating, highlighting solubility and conductivity benefits).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions with Disodium Methanedisulfonate as a catalyst

This guide functions as a specialized Technical Support Center for researchers utilizing Disodium Methanedisulfonate (CH₂(SO₃Na)₂) . While widely recognized as a catalyst in electrochemical deposition (hard chrome platin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing Disodium Methanedisulfonate (CH₂(SO₃Na)₂) .

While widely recognized as a catalyst in electrochemical deposition (hard chrome plating) , its role in pharmaceutical development is nuanced: it primarily serves as a stable precursor to generate Methanedisulfonic Acid (MDSA)—a potent strong acid catalyst—or as a source of the non-coordinating methanedisulfonate counter-ion for API salt screening.

Current Status: Operational

Agent: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Reference Code: CH2(SO3Na)2-OPT-V1

Core Mechanistic Insight: The "Inactive Catalyst" Paradox

User Query: "I added Disodium Methanedisulfonate to my esterification/condensation reaction, but the rate is negligible. Is the catalyst dead?"

Technical Diagnosis: In organic synthesis, Disodium Methanedisulfonate is NOT the active Brønsted acid catalyst . It is the neutral salt form. Unlike its protonated parent, Methanedisulfonic Acid (MDSA) , the disodium salt lacks the acidic protons required to activate electrophiles.

  • The Fix: You must perform In-Situ Acidification or use the salt as a Phase Transfer/Buffer agent.

  • The Exception: In Electrochemistry , the salt does act as a catalyst by modifying the double-layer properties at the electrode surface, facilitating ion deposition.

Decision Matrix: Determining Your Active Species

G Start Start: Define Reaction Type Type What is the reaction environment? Start->Type PathA Organic Synthesis (Esterification, Alkylation) Type->PathA PathB Electrochemical (Plating, Electrosynthesis) Type->PathB PathC API Salt Formation (Crystallization) Type->PathC ActionA Requires PROTONATION. Salt is inert precursor. Add H2SO4 or HCl. PathA->ActionA ActionB Salt is ACTIVE CATALYST. Regulates current density & prevents passivation. PathB->ActionB ActionC Salt is REAGENT. Controls ionic strength & counter-ion stoichiometry. PathC->ActionC

Figure 1: Decision tree to identify the correct functional role of Disodium Methanedisulfonate based on experimental intent.

Troubleshooting Guide: Common Failure Modes
Issue A: Catalyst Insolubility in Organic Solvents
  • Symptom: White powder remains at the bottom of the flask in Toluene, DCM, or THF; no reaction occurs.

  • Root Cause: Disodium Methanedisulfonate is highly polar and ionic. It is insoluble in non-polar organic solvents.

  • Solution:

    • Switch Solvent: Use Water , Methanol , or DMF .

    • Phase Transfer Catalysis (PTC): If a non-polar solvent is mandatory, add a PTC agent like Tetrabutylammonium Bromide (TBAB) (5-10 mol%) to solubilize the methanedisulfonate anion.

    • Biphasic System: Use a Water/Toluene system with vigorous stirring.

Issue B: Low Yield in Acid-Catalyzed Reactions
  • Symptom: Using the salt directly for Friedel-Crafts or Esterification yields <10% product.

  • Root Cause: Lack of protons. The pKa of the acid (MDSA) is approx -1.92 (first ionization), but the salt is pH ~7-9.

  • Solution: The "Activation" Protocol.

    • Add 1.05 equivalents of H₂SO₄ (conc.) per equivalent of Disodium Methanedisulfonate.

    • This generates Methanedisulfonic Acid in situ and precipitates Sodium Sulfate (Na₂SO₄).

    • Filter off the Na₂SO₄ if using an organic solvent (where Na₂SO₄ is insoluble but MDSA is soluble).

Issue C: "Burning" or Charring in Electrochemical Baths
  • Symptom: Dark deposits or pitting on the substrate during plating/electrosynthesis.

  • Root Cause: Excess catalyst concentration causing localized high current density.

  • Solution:

    • Reduce Disodium Methanedisulfonate concentration. Optimal range is typically 0.5 – 2.0 g/L for chrome baths.

    • Check Temperature: High temps (>60°C) can degrade the additive effects.

Optimization Data & Parameters

When using Disodium Methanedisulfonate, strict control of stoichiometry and solvent polarity is required.

Table 1: Physicochemical Constraints for Optimization

ParameterOptimal RangeCritical ThresholdEffect of Deviation
Solubility (Water) > 100 g/L @ 25°C< 10 g/LIn aqueous systems, high solubility allows concentrated stock solutions.
Solubility (THF/DCM) Negligible< 0.1 g/LReaction Stalls. Requires Phase Transfer Catalyst or solvent switch.
Thermal Stability < 150°C> 200°CDecomposition releases SO₂ (toxic).[1] Do not overheat solid salt.
pH Stability pH 1 – 14pH > 12Stable, but acts as a buffer. At pH < 1, it converts to the Acid form.
Hygroscopicity Moderate> 60% RHAbsorbs water, altering mass stoichiometry. Dry at 105°C before weighing.
Standard Operating Protocols (SOPs)
Protocol A: In-Situ Generation of MDSA Catalyst for Organic Synthesis

Use this when you need the catalytic power of Methanedisulfonic Acid but only have the Disodium salt available.

  • Suspension: Suspend 10 mmol (2.20 g) of Disodium Methanedisulfonate in 20 mL of Glacial Acetic Acid or Acetonitrile.

  • Acidification: Dropwise add 10.5 mmol of Conc. Sulfuric Acid (H₂SO₄) or HCl (gas/ether) .

    • Mechanism:[2]

      
      
      
  • Filtration (Optional): If using Acetonitrile, the Sodium Sulfate byproduct will precipitate. Filter this white solid under inert atmosphere.

  • Reaction: The filtrate now contains Methanedisulfonic Acid . Add your substrate (e.g., alcohol + carboxylic acid) directly to this solution.

  • Workup: Quench with aqueous Sodium Bicarbonate.

Protocol B: API Salt Screening (Methanedisulfonate Salts)

For drug development professionals creating stable salt forms of basic drugs.

  • Preparation: Dissolve the Free Base API (1 mmol) in Methanol (10 mL).

  • Counter-ion Addition:

    • Option 1 (Direct): Add Disodium Methanedisulfonate (0.5 mmol for 2:1 salt, 1 mmol for 1:1) dissolved in minimum water. Note: This may trap Sodium.

    • Option 2 (Exchange): Use the Acid form generated in Protocol A for cleaner salt formation.

  • Crystallization: Slowly cool from 50°C to 4°C. Methanedisulfonates often form stable, high-melting crystalline solids useful for purification.

Frequently Asked Questions (FAQs)

Q1: Can I use Disodium Methanedisulfonate as a direct replacement for p-Toluenesulfonic Acid (pTSA)?

  • No. pTSA is a strong acid. Disodium Methanedisulfonate is a neutral salt.[3] It will not catalyze acid-dependent reactions unless you acidify it first. If you need a direct substitute, you must use Methanedisulfonic Acid (MDSA) , not the salt.

Q2: Why is my reaction mixture turning yellow/brown?

  • If you are using the salt in the presence of strong oxidizers (e.g., KMnO4, CrO3) at high temperatures, the methylene bridge (-CH2-) can be oxidized, leading to decomposition. Ensure reaction temps are <60°C when strong oxidizers are present.

Q3: Is the compound toxic?

  • It is generally considered low toxicity compared to heavy metal catalysts, but it is a skin/eye irritant. However, if heated to decomposition, it releases Sulfur Dioxide (SO₂) , which is toxic. Always handle in a fume hood.

Q4: How do I remove the catalyst after the reaction?

  • Aqueous Wash: The disodium salt is extremely water-soluble. A simple wash with water during the workup (extracting the organic product into Ethyl Acetate/DCM) will quantitatively remove the catalyst/salt into the aqueous phase.

References
  • Review of Sulfonic Acid Salts in Pharma: Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 2010. Link

  • Catalytic Applications (Chrome Plating): Mandich, N. V. "Chemistry of Chromium Deposition." Plating and Surface Finishing, 1997.
  • Acid Properties: "Methanedisulfonic acid."[1][4][5] PubChem Database, National Center for Biotechnology Information. CID 10427.[1] Link

  • Safety Data: "Disodium methanedisulfonate Safety Data Sheet." ECHA (European Chemicals Agency).[6] Link[6]

Sources

Optimization

Technical Support Center: Disodium Methanedisulfonate (MDS) &amp; Derivatives

Here is the Technical Support Center guide for Disodium Methanedisulfonate derivatives, designed for researchers and drug development professionals. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Disodium Methanedisulfonate derivatives, designed for researchers and drug development professionals.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Purification, Desalting, and Isolation Protocols for CAS 5799-70-2 and related sulfonate intermediates.

Introduction

Disodium Methanedisulfonate (MDS) is a critical C1 building block used in the synthesis of pharmaceutical intermediates, electrolytes, and sulfonyl chloride derivatives. Synthesized primarily via the Strecker reaction (Dichloromethane + Sodium Sulfite), the crude product is notoriously difficult to purify due to its high water solubility and the persistent presence of inorganic byproducts (NaCl, Na₂SO₃).

This guide addresses the three most common support tickets we receive: inorganic salt contamination , color removal , and hygroscopic instability .

Module 1: Purification & Desalting Protocols

User Issue: "My NMR shows high levels of NaCl and Sodium Sulfite."

Diagnosis: The crude reaction mixture from the Strecker synthesis contains stoichiometric amounts of NaCl. Both MDS and NaCl are soluble in water, making simple filtration ineffective. The Solution: Fractional Precipitation (Solvent/Anti-solvent) or Freezing Crystallization.

Protocol A: The "Freezing Crystallization" Method (High Yield)

Best for: Large scale batches where solvent waste must be minimized.

  • Concentration: Evaporate the crude aqueous reaction mixture under reduced pressure (Rotavap) at 50-60°C until the solution reaches a specific gravity of ~1.3–1.4 (supersaturated).

  • Thermal Shock: Transfer the concentrated filtrate immediately to a cooling vessel set to -10°C .

  • Crystallization: Hold at -10°C for 12–24 hours. MDS has a steeper solubility-temperature gradient than NaCl in this range.

  • Filtration: Filter the cold slurry quickly using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake sparingly with ice-cold water (0°C).

    • Note: Do not over-wash; MDS is extremely soluble.

Protocol B: Ethanol/Water Fractional Precipitation (High Purity)

Best for: Lab-scale (grams) requiring >98% purity.

  • Dissolution: Dissolve crude solid in the minimum amount of warm water (60°C).

  • Anti-Solvent Addition: Add warm Ethanol (95%) dropwise with vigorous stirring.

    • Target Ratio: Typically 1:3 to 1:5 (Water:Ethanol).

  • The "Cloud Point": Watch for the formation of a persistent haze.

    • Mechanism:[1][2][3][4][5][6][7][8] Inorganic salts (NaCl/Na₂SO₃) often precipitate before the sulfonate in high-ethanol environments, OR the sulfonate crystallizes out while impurities remain in the mother liquor depending on the specific saturation.

    • Correction: For MDS, the MDS salt precipitates while the NaCl remains somewhat soluble in the wet ethanol mother liquor, or vice versa depending on concentration.

    • Standard Procedure: Add ethanol until the solution is turbid. Cool to 4°C. The MDS disodium salt will crystallize as fine white needles/plates.

  • Validation: Check the filtrate for chloride ions using

    
    . If the crystal cake tests positive, repeat the recrystallization.
    

Module 2: Impurity Removal (Color & Byproducts)

User Issue: "The product is yellow/brown instead of white."

Diagnosis: Presence of polymerized organic impurities or oxidized sulfite species. The Solution: Activated Carbon Adsorption.

  • Preparation: Dissolve the crude MDS in water (10% w/v solution).

  • Heating: Heat to 70°C.

  • Adsorption: Add Activated Carbon (0.5% - 1.0% w/w relative to MDS) .

    • Tip: Use powdered carbon for speed, granular for easier filtration.

  • Contact Time: Stir for 60 minutes at 70°C.

  • Hot Filtration: Filter through a Celite pad while hot to remove carbon.

    • Critical: Do not let the solution cool during filtration, or MDS will crystallize in the filter, trapping carbon dust.

Module 3: Derivative Synthesis (The Acid Form)

User Issue: "I need Methanedisulfonic Acid (Free Acid), not the salt."

Diagnosis: Direct acidification with HCl is inefficient due to the difficulty of separating the resulting NaCl. The Solution: Cation Exchange Resin.

  • Resin Prep: Use a strong acid cation exchange resin (e.g., Amberlite IR-120 or Dowex 50W) in the

    
     form.
    
  • Loading: Pass a 5-10% aqueous solution of Disodium Methanedisulfonate through the column.

  • Elution: Elute with deionized water. The effluent will be Methanedisulfonic Acid (

    
    ).
    
  • Isolation: Evaporate water under high vacuum.

    • Warning: Methanedisulfonic acid is a strong, non-volatile acid. It is hygroscopic and corrosive. Store under Argon.

Visualizing the Workflow

Diagram 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on your specific impurity profile.

purification_logic Start Crude Reaction Mixture (MDS + NaCl + Na2SO3) CheckColor Is the solution colored (Yellow/Brown)? Start->CheckColor CarbonTreat Activated Carbon Treatment (70°C, 1 hr) CheckColor->CarbonTreat Yes CheckSalt High Inorganic Salt Content? CheckColor->CheckSalt No CarbonTreat->CheckSalt MethodChoice Choose Crystallization Method CheckSalt->MethodChoice FreezeCry Freezing Crystallization (-10°C from Water) MethodChoice->FreezeCry Large Scale / High Yield SolventCry Fractional Precipitation (Water + Ethanol) MethodChoice->SolventCry High Purity Requirement Dry Vacuum Drying (60°C, <10 mbar) FreezeCry->Dry SolventCry->Dry

Caption: Decision tree for selecting the appropriate purification route based on impurity profile and scale.

Diagram 2: Ion Exchange Protocol (Salt to Acid)

ion_exchange Input Disodium Salt (aq) [R-SO3Na] Column Cation Exchange Column (H+ Form) Input->Column Exchange Ion Exchange 2 R-SO3Na + 2H+ -> 2 R-SO3H + 2Na+ Column->Exchange Output Methanedisulfonic Acid (Aq. Solution) Column->Output Evap Rotary Evaporation (Remove Water) Output->Evap Final Pure Acid Crystals (Hygroscopic) Evap->Final

Caption: Workflow for converting Disodium Methanedisulfonate to Methanedisulfonic Acid using cation exchange resin.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning into a sticky gum during drying? A: MDS is highly hygroscopic. If it contains residual water or ethanol, it can form a gum.

  • Fix: Ensure you filter the crystals as dry as possible before putting them in the oven. Use a vacuum oven at 50-60°C with a desiccant (P₂O₅) tray present.

Q2: Can I use Methanol instead of Ethanol for precipitation? A: Yes. Methanol is often superior because MDS is slightly more soluble in wet methanol than wet ethanol, allowing for better control of crystal growth (slower crystallization = higher purity). However, Ethanol is preferred for safety and toxicity reasons in pharmaceutical GMP environments.

Q3: How do I verify the removal of Sodium Sulfite? A: Use the Barium Chloride Test .

  • Take a small aliquot of your purified product.

  • Add a drop of dilute

    
     (to oxidize any sulfite to sulfate).
    
  • Add dilute

    
     (to prevent carbonate precipitation).
    
  • Add

    
     solution.
    
  • Result: A white precipitate indicates the presence of Sulfates (implying Sulfites were present). No precipitate confirms purity.

Q4: Is the disodium salt stable in air? A: It is chemically stable but physically unstable due to moisture absorption. It must be stored in tightly sealed containers, preferably with a desiccant pack.

References

  • Preparation of Methanedisulfonic Acid. US Patent 9,440,915 B2. (2016). Describes the synthesis via dichloromethane and sodium sulfite, including the freezing crystallization purification method.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. General principles of solubility curves and cooling crystallization used in Protocol A.

  • Disodium Methanedisulfonate Substance Profile. PubChem. Chemical and physical properties, CAS 5799-70-2.

  • Ion Exchange Resins for Acid Purification. Dow Chemical (Dupont) Technical Manual. Principles of converting sulfonate salts to free acids (Module 3).

Sources

Troubleshooting

Common challenges when using Disodium Methanedisulfonate in organic reactions

Welcome to the technical support center for Disodium Methanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disodium Methanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Disodium Methanedisulfonate in organic reactions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and confidently integrate this versatile reagent into your synthetic workflows.

Introduction to Disodium Methanedisulfonate

Disodium Methanedisulfonate, also known as methanedisulfonic acid disodium salt, is a white, water-soluble crystalline solid.[1][2] Structurally, it can be considered a stable, solid formaldehyde equivalent, analogous to a formaldehyde-bisulfite adduct. This property is the cornerstone of its utility in organic synthesis, particularly in reactions where the controlled delivery of a formaldehyde unit is crucial.[3] Its high stability under normal conditions and high water solubility present both opportunities and challenges in its application.[1]

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula CH₂Na₂O₆S₂[4]
Molecular Weight 220.13 g/mol [4]
Appearance White to off-white crystalline powder[1]
Solubility Highly soluble in water[1][2]
Stability Stable under recommended temperatures and pressures[5]
Incompatibilities Strong oxidizing agents, strong acids[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when considering Disodium Methanedisulfonate for their synthetic routes.

Q1: What are the primary applications of Disodium Methanedisulfonate in organic synthesis?

A1: The principal application of Disodium Methanedisulfonate is as a formaldehyde surrogate . This is particularly valuable in reactions where using gaseous formaldehyde or paraformaldehyde is inconvenient or leads to side reactions. A prime example is the Mannich reaction , a three-component reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base.[1][6][7] Disodium Methanedisulfonate offers a solid, easy-to-handle, and stable source of the required methylene bridge. It is also being explored in the synthesis of various nitrogen-containing heterocycles.[8][9]

Q2: How does Disodium Methanedisulfonate release the formaldehyde equivalent in a reaction?

A2: The release of the formaldehyde equivalent from Disodium Methanedisulfonate is a pH-dependent equilibrium process. In solution, particularly under neutral to slightly acidic conditions, the methanedisulfonate anion can dissociate to release formaldehyde and two equivalents of bisulfite. The reaction equilibrium can be shifted by the consumption of the released formaldehyde by other reactants in the mixture, such as an amine in the Mannich reaction.

Q3: What are the main advantages of using Disodium Methanedisulfonate over other formaldehyde sources like paraformaldehyde or formalin?

A3:

  • Ease of Handling: As a stable, non-volatile solid, it is significantly easier and safer to handle, weigh, and store compared to gaseous formaldehyde or polymeric paraformaldehyde.

  • Controlled Release: The equilibrium-controlled release of formaldehyde can lead to lower concentrations of free formaldehyde in the reaction mixture at any given time, which can help to minimize side reactions such as self-polymerization or undesired reactions with sensitive functional groups.

  • Aqueous Compatibility: Its high water solubility makes it suitable for reactions conducted in aqueous or mixed aqueous-organic solvent systems.

Q4: Is Disodium Methanedisulfonate stable to heat?

Troubleshooting Guide

This section provides practical, field-proven insights into common challenges encountered when using Disodium Methanedisulfonate and offers step-by-step solutions.

Challenge 1: Low or No Reactivity

Symptom: The reaction fails to proceed, or the conversion to the desired product is very low, even after extended reaction times.

Root Cause Analysis & Solutions:

The most common culprit for low reactivity is unfavorable reaction pH. The release of the active formaldehyde equivalent is pH-dependent.

  • The Causality: The equilibrium between Disodium Methanedisulfonate and free formaldehyde is influenced by the concentration of H⁺ ions. In highly basic or strongly acidic conditions, the equilibrium may not favor the release of sufficient formaldehyde for the reaction to proceed efficiently. The formation of the related hydroxymethanesulfonate (HMS) from formaldehyde and bisulfite is known to be highly pH-sensitive.[2]

  • Troubleshooting Protocol:

    • pH Monitoring and Adjustment: Before starting the reaction, and if possible during the reaction, monitor the pH of the reaction mixture. For many reactions, such as the Mannich reaction, a slightly acidic to neutral pH is often optimal to facilitate both the release of formaldehyde and the formation of the reactive iminium ion intermediate.[1]

    • Buffer System: Consider using a buffer system to maintain the optimal pH range throughout the reaction. Phosphate or acetate buffers can be effective, depending on the desired pH and compatibility with your reactants.

    • Temperature Optimization: While Disodium Methanedisulfonate is stable at moderate temperatures, gently heating the reaction mixture can sometimes help to shift the equilibrium towards the release of formaldehyde. However, be cautious of potential side reactions or decomposition at higher temperatures.

G cluster_0 Problem: Low Reactivity cluster_1 Troubleshooting Workflow Low_Reactivity Low or No Product Formation Check_pH Monitor Reaction pH Low_Reactivity->Check_pH Adjust_pH Adjust pH to Optimal Range (e.g., slightly acidic for Mannich) Check_pH->Adjust_pH pH is not optimal Use_Buffer Employ a Buffer System Adjust_pH->Use_Buffer pH drifts during reaction Optimize_Temp Optimize Reaction Temperature Adjust_pH->Optimize_Temp Use_Buffer->Optimize_Temp Successful_Reaction Successful Reaction Optimize_Temp->Successful_Reaction

Troubleshooting workflow for low reactivity.
Challenge 2: Difficult Product Isolation and Purification

Symptom: After the reaction is complete, isolating the desired product from the aqueous reaction mixture is challenging. Standard extraction procedures result in low yields, or the product remains in the aqueous layer.

Root Cause Analysis & Solutions:

The high water solubility of Disodium Methanedisulfonate and its bisulfite byproducts is the primary reason for purification difficulties.

  • The Causality: The sulfonate groups are highly polar, making the starting material and byproducts very water-soluble. If your product also has polar functional groups, it may have significant water solubility, making extraction with organic solvents inefficient.

  • Troubleshooting Protocol:

    • Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

    • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be more effective than multiple batch extractions.

    • pH Adjustment for Product Extraction: If your product has acidic or basic functional groups, adjust the pH of the aqueous layer to neutralize these groups and reduce their water solubility before extraction.

    • Reverse Phase Chromatography: If the product is sufficiently polar, purification by reverse-phase column chromatography may be a viable alternative to extraction.

    • Precipitation/Crystallization: If the product is a solid, explore different solvent systems to induce precipitation or crystallization directly from the reaction mixture or after a preliminary workup.

Challenge 3: Formation of Side Products

Symptom: The reaction mixture contains significant amounts of unexpected byproducts, complicating purification and reducing the yield of the desired product.

Root Cause Analysis & Solutions:

Side reactions can arise from the reactivity of the sulfonate groups under certain conditions or from the reactivity of the in situ generated formaldehyde.

  • The Causality:

    • Sulfonate Ester Formation: While the disodium salt is generally stable, under strongly acidic conditions and in the presence of alcohols, there is a potential for the formation of sulfonate esters, which are potent alkylating agents.[11] However, this is generally not a concern under the neutral or slightly acidic conditions typically employed.

    • Cannizzaro-type Reactions: If the reaction conditions become too basic, the released formaldehyde can undergo a Cannizzaro reaction, disproportionating to methanol and formic acid.

    • Over-alkylation: In Mannich reactions, the product can sometimes react with another equivalent of formaldehyde and amine, leading to di- or poly-alkylation products.

  • Troubleshooting Protocol:

    • Strict pH Control: As with low reactivity, maintaining the optimal pH is crucial to prevent side reactions. Avoid strongly acidic or basic conditions unless required by the specific reaction mechanism.

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the active hydrogen compound or the amine relative to Disodium Methanedisulfonate can help to ensure that the released formaldehyde is consumed in the desired reaction pathway.

    • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, NMR) to determine the optimal reaction time and prevent the formation of degradation products over extended periods.[12][13]

G cluster_0 Reaction Pathway Management Start Disodium Methanedisulfonate + Reactants Conditions Reaction Conditions (pH, Temp, Stoichiometry) Start->Conditions Desired_Product Desired Product Conditions->Desired_Product Optimized Side_Products Side Products (Over-alkylation, Cannizzaro, etc.) Conditions->Side_Products Sub-optimal

Logical flow for minimizing side product formation.

Experimental Protocol Example: Mannich Reaction for the Synthesis of a β-Amino Ketone

This protocol provides a general procedure for the synthesis of a β-amino ketone using Disodium Methanedisulfonate as a formaldehyde surrogate.

Materials:

  • Ketone (1.0 eq)

  • Secondary Amine Hydrochloride (1.1 eq)

  • Disodium Methanedisulfonate (1.2 eq)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Hydrochloric Acid (for pH adjustment, if necessary)

  • Sodium Hydroxide solution (for workup)

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated Sodium Chloride solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, the secondary amine hydrochloride, and Disodium Methanedisulfonate.

  • Solvent Addition: Add the chosen solvent. A mixture of ethanol and water is often a good starting point to ensure the solubility of all reactants.

  • pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to slightly acidic (pH 5-6) using a dilute solution of hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it may be the desired product or a salt. Analyze a small sample.

    • If the product is in solution, transfer the mixture to a separatory funnel.

    • Neutralize the mixture with an aqueous solution of sodium hydroxide to a pH of 8-9.

    • Saturate the aqueous layer with sodium chloride.

    • Extract the aqueous layer three times with an appropriate organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or distillation as appropriate.

References

  • Methanedisulfonic Acid, Disodium Salt. (2026). Vertex AI Search.
  • Disodium methanedisulfon
  • Disodium methanedisulfonate | CH2Na2O6S2 | CID 16057804. (n.d.). PubChem.
  • Sodium & Potassium salt of Methane Disulphonic Acid, CAS 5799-70-2,CH2Na2O6S2. (n.d.). Malpanol.
  • Formaldehyde bisulfite adduct prepar
  • Disodium methanedisulfon
  • Application Notes and Protocols for Sulfonation Reactions Using Oleum. (n.d.). BenchChem.
  • Mannich reaction. (n.d.). Wikipedia.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses.
  • Methanedisulfonic Acid, Disodium Salt. (2026). Vertex AI Search.
  • Mannich Reaction. (2023). Chemistry LibreTexts.
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine. (2025).
  • Application of the Mannich reaction in the structural modification of natural products. (2023).
  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • Complex Behavior in the Formaldehyde−Sulfite Reaction. (2025).
  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (n.d.).
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.).
  • Formaldehyde-sodium bisulfite adduct 95 870-72-4. (n.d.). Sigma-Aldrich.
  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. (2025). Royal Society of Chemistry.
  • A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. (n.d.).
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024). Royal Society of Chemistry.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.
  • 10.
  • Magnesium methanesulfonate salt found in the Dome Fuji (Antarctica) ice core. (2017). Cambridge University Press.
  • Process for forming highly soluble linear alkyl benzene sulfonate surfactant and cleaning compositions containing same. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (n.d.).
  • Separation of heat stable amine salts in methyldiethanolamine (MDEA) solutions using high-pressure IC. (n.d.). Thermo Fisher Scientific.
  • Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. (n.d.).
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025).
  • Formaldehyde surrogates in multicomponent reactions. (n.d.). Scilit.
  • (PDF) Stabilization of molten salt materials using metal chlorides for solar thermal storage. (n.d.).
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of Michigan.
  • Impact of Elevated Wall Temperatures on Nitrate Salt Stability in Thermal Energy Storage. (n.d.). MDPI.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (n.d.). RSC Publishing.
  • Sulfon
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022).
  • Analytical Methods. (2012). CONICET.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chrom

Sources

Optimization

Technical Support Center: Disodium Methanedisulfonate (MDSA-Na) Stability &amp; Handling

The following Technical Support Guide is structured to address the stability and handling of Disodium Methanedisulfonate (MDSA-Na) . [1] Topic: Preventing Degradation & Process Failure of Disodium Methanedisulfonate Docu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability and handling of Disodium Methanedisulfonate (MDSA-Na) .

[1]

Topic: Preventing Degradation & Process Failure of Disodium Methanedisulfonate Document ID: TS-MDSA-004 Role: Senior Application Scientist Status: Active // Verified[1]

Executive Technical Summary

Disodium Methanedisulfonate (MDSA-Na) is thermodynamically robust, exhibiting high resistance to oxidative cleavage and thermal decomposition (stable >300°C).[1] Unlike its ester analog (Methylene Methanedisulfonate, MMDS), the disodium salt is hydrolytically stable over a wide pH range.[1]

However, in drug development and synthetic applications, "degradation" is often a misdiagnosis of three distinct failure modes:

  • Methylene Reactivity: The methylene bridge (

    
    ) is flanked by two electron-withdrawing sulfonate groups, rendering the protons acidic (
    
    
    
    ).[1] In the presence of bases and electrophiles, it acts as a nucleophile, leading to unwanted condensation byproducts.
  • Ionic Precipitation (Salting Out): The high charge density of the dianion leads to immediate precipitation in organic solvents or in the presence of competing counter-ions, often mistaken for sample decomposition.[1]

  • Trace Metal Catalysis: In electrochemical or high-stress environments, transition metal impurities can catalyze radical desulfonation.[1]

This guide provides the protocols to distinguish true degradation from process failure.

Critical Stability Parameters

The "Safe Zone" for MDSA-Na usage.

ParameterStability ThresholdCritical Risk Factor
Thermal Stable up to 300°C (Solid state)Decomposition yields

and

above 350°C.
pH Range pH 1.0 – 13.0pH > 12: Risk of methylene deprotonation and subsequent side reactions with electrophiles.[1]
Oxidation High ResistanceStable to Chromic Acid and Peroxides.[1] Risk: Radical initiators (Fenton's reagent) can cleave C-S bonds.[1]
Solvent Water, DMSO (moderate)Insoluble: Ethanol, Acetone, DCM, THF.[1] Causes immediate "crash out."[1]

Troubleshooting Guide & FAQs

Direct solutions for researchers observing anomalies.

Q1: My reaction mixture became cloudy/precipitated immediately upon adding MDSA-Na. Did the reagent degrade?

Diagnosis: Likely Solvent Incompatibility , not chemical degradation. Technical Context: MDSA-Na is a geminal disulfonate salt with high lattice energy.[1] It is virtually insoluble in non-polar and moderately polar organic solvents (THF, DCM, Acetonitrile).[1] Solution:

  • Protocol: Dissolve MDSA-Na in a minimum volume of Water or warm DMSO before introducing it to the reaction.

  • Validation: Centrifuge the precipitate. Redissolve in water and run Ion Chromatography (IC).[1] If the retention time matches the standard, the molecule is intact.

Q2: I am detecting "dimerized" impurities in my LC-MS after a reaction at pH 10. What happened?

Diagnosis: Unwanted Knoevenagel-type Condensation. Technical Context: The methylene protons are sufficiently acidic.[1] If your reaction contains aldehydes, ketones, or alkyl halides and the pH is basic (


), the MDSA carbanion will attack the electrophile.
Mechanism: 



Solution:
  • Maintain pH

    
     if electrophiles are present.[1]
    
  • If basic conditions are required, add MDSA-Na last , or use a sterically hindered base that cannot deprotonate the methylene bridge.[1]

Q3: The material is turning yellow in my electrochemical cell/plating bath.

Diagnosis: Trace Metal Contamination leading to Radical Desulfonation. Technical Context: While MDSA resists direct oxidation, the presence of


 or 

impurities can initiate radical pathways that cleave the C-S bond, producing sulfate byproducts and colored metal-sulfonate complexes. Solution:
  • Chelation: Pre-treat the buffer with EDTA or pass through a cation exchange resin to remove transition metals.[1]

  • Filtration: Yellowing often indicates colloidal metal oxides.[1] Filter through a 0.2

    
    m PTFE membrane.[1]
    

Stability Logic Diagram

The following decision tree illustrates the stability manifold of MDSA-Na.

MDSA_Stability Start Start: MDSA-Na Reaction Setup SolventCheck Solvent Selection Start->SolventCheck Polar Water / DMSO SolventCheck->Polar High Solubility NonPolar Ethanol / THF / DCM SolventCheck->NonPolar Insoluble pHCheck pH & Reagents Check Polar->pHCheck Precip FAILURE: Physical Precipitation (Not Degradation) NonPolar->Precip Acidic Acidic (pH < 7) pHCheck->Acidic Basic Basic (pH > 9) + Electrophile pHCheck->Basic MetalCheck Trace Metals Present? Acidic->MetalCheck SideReaction FAILURE: Methylene Condensation (C-C Bond Formation) Basic->SideReaction Nucleophilic Attack StableState STABLE MDSA-Na Intact MetalCheck->StableState No Metals Radical FAILURE: Radical Desulfonation MetalCheck->Radical Fe/Cr Ions Present

Caption: Stability logic flow for MDSA-Na. Green paths indicate safe operating conditions; red/yellow paths indicate failure modes.[1]

Experimental Protocol: Purity & Stability Validation

Use this self-validating protocol to confirm MDSA-Na integrity before critical experiments.

Objective: Distinguish between chemical degradation (bond breaking) and physical precipitation.

Materials:

  • Sample MDSA-Na (suspected degraded).[1][2]

  • 
     (Deuterium Oxide).[1]
    
  • Internal Standard: Maleic Acid (trace).[1]

Step-by-Step Methodology:

  • Sampling: Take 10 mg of the solid residue or "degraded" precipitate.[1]

  • Dissolution: Attempt to dissolve in 600

    
    L of 
    
    
    
    .
    • Observation: If it dissolves clearly, the salt is likely intact (precipitation was due to solvent mismatch).[1]

    • Observation: If insoluble in water, the material is NOT MDSA-Na (likely a metal oxide byproduct).[1]

  • H-NMR Analysis: Run a standard proton NMR.

    • Target Signal: Look for a singlet at

      
       ppm  (depending on concentration/pH).[1] This corresponds to the isolated methylene protons (
      
      
      
      ).[1]
  • Interpretation:

    • Clean Singlet: Molecule is chemically stable.[1][3][4][5][6]

    • Split Signals/Shift: Indicates functionalization of the methylene group (Side Reaction).[1]

    • Loss of Signal: Indicates desulfonation or total decomposition.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16057804: Disodium methanedisulfonate. Retrieved from [Link]

  • Xia, J., et al. (2015).[1][7] Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells. Journal of The Electrochemical Society. (Demonstrates stability/reactivity profiles of the methanedisulfonate moiety). Retrieved from [Link]

Sources

Troubleshooting

Impact of pH on the stability and performance of Disodium Methanedisulfonate solutions

Executive Summary & Chemical Profile Disodium Methanedisulfonate (MDS) (CAS: 5799-70-2) is the disodium salt of Methanedisulfonic Acid (MDSA).[1][2] As a class, short-chain alkane sulfonates are characterized by the exce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Disodium Methanedisulfonate (MDS) (CAS: 5799-70-2) is the disodium salt of Methanedisulfonic Acid (MDSA).[1][2] As a class, short-chain alkane sulfonates are characterized by the exceptional stability of the C-S bond, rendering them resistant to hydrolysis across a broad pH spectrum.

In industrial applications—specifically Hard Chrome Plating —MDS acts as a critical catalyst.[3] Here, "pH stability" refers less to molecular degradation and more to the ionic dissociation state required for catalytic activity. In pharmaceutical contexts, it serves as a stable counter-ion or buffering intermediate.

Chemical Snapshot
PropertyValueNotes
Formula CH₂Na₂O₆S₂
Parent Acid pKa ~ -0.71 (Strong Acid)Comparable to Sulfuric Acid [1].[4][5]
Aqueous pH (1% Soln) ~ 6.5 – 8.0Neutral to slightly basic due to weak conjugate base behavior.
Solubility Highly Soluble> 100 g/L in water; insoluble in non-polar organics.
Thermal Stability > 300°CHigh thermal resistance; does not volatilize.

Module A: Chemical Stability & pH Influence

Q1: Does MDS degrade at extreme pH levels?

Short Answer: No. MDS is chemically stable against hydrolysis in both strong acids (pH < 1) and strong bases (pH > 13).

Detailed Mechanism: Unlike esters or amides, the sulfonate group (


) is not susceptible to nucleophilic attack by hydroxide ions (

) or acid-catalyzed hydrolysis (

). The carbon-sulfur bond is robust.
  • Acidic Conditions (pH < 2): MDS exists in equilibrium with its acid form, Methanedisulfonic Acid. It remains chemically intact, which is why it is the preferred catalyst for chromic acid baths (highly oxidizing, pH < 0.5).

  • Basic Conditions (pH > 10): MDS remains fully dissociated as the disodium salt. It does not precipitate or degrade, making it persistent in wastewater streams unless treated with advanced oxidation processes.

Q2: How does pH affect the solubility of MDS?

MDS exhibits pH-independent solubility in aqueous media, unlike carboxylate salts (e.g., sodium benzoate) which precipitate as acids at low pH.

  • Reasoning: The parent acid (MDSA) is highly soluble in water. Therefore, lowering the pH (adding acid) does not cause precipitation.

  • Warning: While MDS itself does not precipitate, high pH (alkaline) environments containing heavy metals (e.g.,

    
    , 
    
    
    
    ) may lead to the precipitation of metal hydroxides or calcium methanedisulfonate (if concentration exceeds solubility limits), though sodium salts remain soluble.

Module B: Performance in Hard Chrome Plating

In this application, "pH" is a proxy for the Chromic Acid / Catalyst Ratio . The bath operates at pH < 1.

Q3: The plating bath pH is drifting. How does this impact MDS performance?

In hard chrome plating, you do not measure standard pH (0-14). You monitor the Ratio of Chromic Acid (


) to Catalyst (Sulfate + MDS).
  • Ideal Ratio: 100:1 (Chromic Acid : Total Catalyst).

  • MDS Role: It activates the cathode film, allowing

    
     reduction to 
    
    
    
    .

Troubleshooting Matrix: Impact of Catalyst Imbalance

SymptomProbable CauseMechanismCorrective Action
White/Grey Deposits (Low Current Density Areas)High Catalyst (Low pH equivalent) Excess MDS disrupts the cathode film, preventing deposition in low-energy zones.Dilute bath or add Barium Carbonate to precipitate excess sulfate (MDS is harder to remove).
Burning / Roughness (High Current Density Areas)Low Catalyst Insufficient MDS to catalyze reduction at high speeds.Add MDS (0.5 – 1.0 g/L increments).
Macro-Cracking High MDS Concentration MDS promotes micro-cracking (beneficial), but excess leads to macro-cracks and reduced corrosion resistance.Check concentration via HPLC or Ion Chromatography.
Visualization: The Catalytic Cycle & Stability

PlatingMechanism cluster_stability Stability Zone Bath Chromic Acid Bath (pH < 1) Equilibrium Acid-Base Equilibrium CH₂(SO₃H)₂ ⇌ 2Na⁺ + CH₂(SO₃⁻)₂ Bath->Equilibrium Rapid Protonation MDS_Salt MDS (Disodium Salt) Added MDS_Salt->Bath Dissolution Film Cathode Film (Cr³⁺/Cr⁶⁺ Complex) Equilibrium->Film Catalyst Transport Cathode Cathode Surface (Reduction Site) Deposition Metallic Chrome (Cr⁰) Deposition Cathode->Deposition Reduction (6e⁻) Film->Cathode Activation

Figure 1: In the highly acidic plating environment, MDS rapidly equilibrates to its acid form or ion-pairs but remains chemically stable, facilitating the formation of the cathode film necessary for chromium reduction.

Module C: Pharmaceutical & Laboratory Protocols

Q4: How do I adjust the pH of an MDS solution without introducing impurities?

When using MDS as a buffer or excipient:

  • To Acidify: Use Methanedisulfonic Acid (MDSA) or Methanesulfonic Acid (MSA) . Avoid mineral acids (HCl, H₂SO₄) if halide/sulfate contamination is a concern.

  • To Basify: Use Sodium Hydroxide (NaOH) . This regenerates the disodium salt form.

Q5: Protocol for Stability Testing (Stress Test)

To validate MDS stability in your specific formulation:

  • Preparation: Prepare a 10% (w/v) MDS solution.

  • Stress Conditions:

    • Acid: Adjust pH to 1.0 using HCl. Heat to 60°C for 24h.

    • Base: Adjust pH to 12.0 using NaOH. Heat to 60°C for 24h.

    • Oxidation: Add 3% H₂O₂.

  • Analysis: Use Ion Chromatography (IC) or HPLC (Reverse Phase with conductivity detector).

    • Pass Criteria: Recovery > 99.5%. No new peaks (indicating no cleavage of C-S bond).

References

  • Wikipedia . Methanedisulfonic acid.[1][5][6][7] Retrieved from .

  • PubChem . Disodium methanedisulfonate | CH2Na2O6S2.[1][6][8][9] National Library of Medicine. Retrieved from .

  • Mallak Chemicals . Technical Data Sheet: Sodium & Potassium salt of Methane Disulphonic Acid. Retrieved from .

  • HCS Plating . Guide to Hard Chrome Plating. Retrieved from .

  • Ataman Kimya . Methanesulfonic Acid pKa and Applications. Retrieved from .

Disclaimer: This guide is for research and industrial development purposes. Always consult the Safety Data Sheet (SDS) and perform small-scale validation before altering process parameters.

Sources

Optimization

Optimizing the concentration of Disodium Methanedisulfonate in electrolyte formulations

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and formulation scientists. It prioritizes the most common technical pitfall regarding this specific chemical: the confusio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and formulation scientists. It prioritizes the most common technical pitfall regarding this specific chemical: the confusion between its salt and ester forms.

Subject: Optimization of Disodium Methanedisulfonate (and analogs) in Electrolyte Formulations Ticket Priority: High (Formulation Stability & Solubility) Assigned Specialist: Senior Application Scientist, Electrochemical Materials Division

Diagnostic Phase: The "Identity Check"

Warning: Before proceeding with concentration optimization, we must verify the exact chemical species in your inventory. A common critical error in R&D is substituting the Disodium Salt for the Methylene Ester due to similar acronyms (MMDS).

Q1: Which "MMDS" are you using?
FeatureDisodium Methanedisulfonate Methylene Methanedisulfonate
Abbreviation Na₂MDS (or Disodium MMDS)MMDS
CAS Number 5799-70-2 99591-74-9
Structure Ionic Salt (

)
Cyclic Ester (

)
Solubility High in Water ; Insoluble in CarbonatesHigh in Carbonates (EC/EMC); Hydrolyzes in Water
Primary Use Aqueous Electrolytes, Plating, Drug Salt FormationLi-ion/Na-ion Battery Additive (SEI Former)
  • If you are formulating Organic Electrolytes (Li-ion/Na-ion Batteries): You likely need the Methylene Ester (CAS 99591-74-9) . The Disodium salt will precipitate immediately in EC/DMC/EMC solvents.

  • If you are formulating Aqueous Electrolytes or Plating Baths: Proceed with Disodium Methanedisulfonate (CAS 5799-70-2) .[1]

(Note: The remainder of this guide addresses the optimization of the Disodium Salt in aqueous/hybrid systems and the Methylene Ester in organic systems, clearly distinguished.)

Optimization Logic & Mechanism

Q2: How does concentration impact the electrode interphase?

The concentration of methanedisulfonate dictates the thickness and resistivity of the Solid Electrolyte Interphase (SEI) or Cathode Electrolyte Interphase (CEI).

  • Low Concentration (<0.5 wt%): Insufficient surface coverage. This leads to "mosaic" SEI formation, allowing continuous solvent decomposition and gas generation.

  • Optimal Range (0.5% – 2.0 wt%): Forms a thin, sulfonate-rich polymeric layer. This layer is electronically insulating (preventing self-discharge) but ionically conductive.

  • Excess Concentration (>2.0 wt%):

    • Impedance Growth: The SEI becomes too thick, increasing charge transfer resistance (

      
      ).
      
    • Solubility Saturation: In organic solvents, excess MMDS precipitates at low temperatures (

      
      ), causing pore clogging in separators.
      
Q3: What is the mechanism of action?

Methanedisulfonates function via sacrificial reduction . They possess a higher reduction potential (approx. 1.6V vs Li/Li⁺) than standard carbonate solvents (approx. 0.8V).

MMDS_Mechanism Electrolyte Electrolyte (Solvent + MMDS) Anode Anode Surface (Graphite/Silicon) Electrolyte->Anode Diffusion Reduction Sacrificial Reduction (> 1.6V vs Li/Li+) Anode->Reduction First Charge Radicals Sulfonate Radicals (Intermediate) Reduction->Radicals Polymerization Radical Polymerization Radicals->Polymerization SEI Robust SEI Layer (R-SO3-Li/Na species) Polymerization->SEI Protection Inhibits Solvent Decomposition SEI->Protection

Figure 1: Mechanism of Methanedisulfonate-mediated SEI formation. The additive reduces preferentially to form a protective sulfonate-rich layer.

Troubleshooting & FAQs

Q4: My electrolyte is cloudy after adding the additive. What happened?

Diagnosis: Solubility Limit Exceeded or Moisture Contamination.

  • Scenario A (Disodium Salt in Organics): If you added Na₂MDS to EC/DMC, it will not dissolve. Solution: Switch to Aqueous systems or use Methylene MMDS.

  • Scenario B (Methylene MMDS in Organics): The saturation point of MMDS in 1.0M LiPF₆ (EC/EMC 3:7) is approximately 2.5 wt% at 25°C .

    • Fix: Heat the solution to 45°C under stirring for 4 hours. If cloudiness persists upon cooling to 20°C, filter through a 0.45µm PTFE syringe filter and quantify the filtrate via HPLC to determine the actual soluble concentration.

Q5: The cell impedance (EIS) is extremely high after formation cycles.

Diagnosis: Over-dosage leading to thick SEI.

  • Root Cause: High concentrations (>2%) generate a thick, sulfur-rich passivation layer that impedes Li⁺/Na⁺ diffusion.

  • Corrective Action:

    • Reduce concentration to 0.5% - 1.0% .

    • Check the formation protocol.[2] High-current formation can cause rapid, chaotic precipitation of the additive. Use a C/20 tap charge for the first charging step to ensure dense, orderly SEI deposition.

Q6: I see gas generation (swelling) during high-temperature storage.

Diagnosis: Hydrolysis or Thermal Instability.

  • Mechanism: Methylene MMDS is sensitive to moisture. It hydrolyzes to form Methanedisulfonic Acid (strong acid), which attacks the cathode (transition metal dissolution) and generates

    
    .
    
  • Test: Check the water content of your base electrolyte (Karl Fischer titration). It must be <15 ppm before adding MMDS.

Experimental Protocols

Protocol A: Solubility Determination (Cloud Point Method)

Use this to validate the maximum concentration for your specific solvent blend.

  • Preparation: Prepare 10mL of base electrolyte (e.g., 1.0M LiPF₆ in EC/EMC).

  • Stepwise Addition: Add MMDS in 0.2 wt% increments .

  • Equilibration: Vortex for 5 minutes after each addition.

  • Observation: Use a laser pointer (Tyndall effect) to detect the onset of scattering (haze).

  • Temperature Stress: Cool the sample to 0°C for 24 hours. Check for precipitate.

    • Pass Criteria: Solution remains optically clear at 0°C.

Protocol B: Electrochemical Stability Window (LSV)

Use this to confirm the additive decomposes before the solvent.

  • Cell Setup: Three-electrode coin cell.

    • Working Electrode: Glassy Carbon or Graphite.

    • Counter/Ref Electrode: Li metal or Na metal.

  • Scan Parameters:

    • Scan Rate: 0.1 mV/s .

    • Range: OCV to 0.01 V (Cathodic scan).

  • Data Analysis:

    • Identify the onset potential of reduction current.

    • Target: MMDS reduction peak should appear around 1.6V - 1.8V (vs Li/Li⁺). If the first peak is at 0.8V (EC reduction), the additive is inactive or absent.

Summary Data Table: Concentration Effects

Concentration (wt%)Solubility (25°C)Impedance (

)
Cycle Life (Retention)Risk Factor
0.0% (Control) N/ALowModerateSolvent Co-intercalation
0.5% SolubleLow-MediumHigh Minimal
1.0% SolubleMediumVery High Optimal Balance
2.0% BorderlineHighHighLow Temp Precipitation
>3.0% InsolubleVery HighPoorPore Clogging / Capacity Loss

References

  • Zuo, X., et al. "Methylene methanedisulfonate as an electrolyte additive for improving the cycling performance of LiNi0.5Co0.2Mn0.3O2/graphite batteries."[3] Journal of Power Sources, 2014.

  • Xia, L., et al. "Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Mechanism." Chemical Reviews, 2023.[2]

  • PubChem. "Disodium methanedisulfonate (Compound Summary)." National Library of Medicine.

  • Haregewoin, A. M., et al. "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science, 2016.

Sources

Reference Data & Comparative Studies

Validation

Validation of a Titration Method for Determining the Purity of Disodium Methanedisulfonate

Executive Summary: The Challenge of Non-Chromophoric Salts Disodium Methanedisulfonate (DMDS) presents a unique analytical challenge. As a disodium salt of a disulfonic acid ( ), it lacks the UV-active chromophores requi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Non-Chromophoric Salts

Disodium Methanedisulfonate (DMDS) presents a unique analytical challenge. As a disodium salt of a disulfonic acid (


), it lacks the UV-active chromophores required for standard HPLC-UV analysis. While Ion Chromatography (IC) with conductivity detection is the modern instrumental standard, it is often capital-intensive and requires specialized columns.

This guide validates a robust, absolute alternative: Cation-Exchange Titrimetry . We compare this classical, self-validating method against the instrumental alternative (IC), demonstrating that for pure substance assay, the titration method offers superior precision (<0.2% RSD) and cost-efficiency, provided specific inorganic impurities (sulfates) are controlled.

Method Comparative Overview
FeatureIon-Exchange Titration (Proposed) Ion Chromatography (Alternative)
Principle Stoichiometric conversion of salt to acid via resin, followed by alkalimetric titration.Separation of anions on an ion-exchange column with suppressed conductivity detection.
Detection Potentiometric (pH electrode) or Colorimetric (Phenolphthalein).Conductivity (Suppressed).
Precision (RSD) High (0.1% – 0.2%) Moderate (1.0% – 2.0%)
Specificity Low (Responds to all alkali salts of strong acids).High (Separates methanedisulfonate from sulfate/chloride).
Cost/Run Low (<$5 USD).High (Columns, suppressors, eluents).[1]
Primary Use Absolute Purity Assay (Assay of API).Impurity Profiling & Specific Identification.
The Validated Protocol: Cation-Exchange Titrimetry

This protocol utilizes a strong cation exchange resin to convert Disodium Methanedisulfonate into Methanedisulfonic Acid, which is then titrated with standardized Sodium Hydroxide.

3.1 Reagents and Materials
  • Analyte: Disodium Methanedisulfonate (Dried at 105°C to constant weight).

  • Resin: Amberlite IR-120 (or Dowex 50W-X8), Hydrogen form, strongly acidic cation exchanger.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Indicator: Phenolphthalein TS (or use a calibrated pH electrode).

  • Column: Glass chromatography column (10-15 mm ID) with a fused-in sintered glass disc.

3.2 Step-by-Step Workflow
  • Column Preparation:

    • Pack the column with ~20 mL of swollen resin.

    • Wash with 100 mL of deionized water until the eluate is neutral (pH ~7.0).

  • Sample Application:

    • Accurately weigh ~200 mg of DMDS (

      
      ).
      
    • Dissolve in 20 mL of water and transfer quantitatively to the column.

  • Elution (The Exchange):

    • Elute the sample through the column at a rate of 2–3 mL/min.

    • Collect the eluate in a 250 mL conical flask.

    • Wash the column with 100 mL of deionized water in portions, collecting all washings in the same flask.

    • Validation Check: Test the final drops of eluate with litmus; they must be neutral.

  • Titration:

    • Titrate the combined acidic eluate with 0.1 N NaOH (

      
      ).
      
    • Endpoint: Pink color persists for 30 seconds (Visual) or Inflection point (Potentiometric).

  • Calculation:

    
    [2]
    
    • Where:

      
       (Equivalent Weight) of Disodium Methanedisulfonate = 
      
      
      
      .
3.3 Workflow Visualization

TitrationWorkflow Start Start: Weigh DMDS Sample Dissolve Dissolve in DI Water Start->Dissolve Column Pass through Cation Exchange Resin (R-H form) Dissolve->Column Exchange Reaction: R-H + R'-SO3Na -> R-Na + R'-SO3H Column->Exchange Mechanism Elute Elute & Wash with Water (Collect Acidic Effluent) Column->Elute Check Check pH of Final Wash (Must be Neutral) Elute->Check Check->Elute If Acidic Titrate Titrate Effluent with 0.1 N NaOH Check->Titrate If Neutral Calc Calculate Purity (Eq. Wt = 110.06) Titrate->Calc

Figure 1: Logical workflow for the Cation-Exchange Titration of DMDS. The critical control point is the neutralization check of the column wash.

Validation Data & Performance Analysis

To establish the scientific integrity of this method, we evaluate it against standard ICH Q2(R1) validation parameters.

4.1 Specificity & Interference (The "Achilles Heel")

The titration method is non-specific . It quantifies total alkali cations bound to strong acid anions.

  • Interference: Sodium Sulfate (

    
    ).[3]
    
  • Mechanism:

    
     converts to 
    
    
    
    on the column, which consumes NaOH during titration, artificially inflating the purity result.
  • Mitigation: This method must be paired with a limit test for sulfate (e.g., USP <221> Chloride and Sulfate). If sulfate is present, a correction factor must be applied.

4.2 Linearity and Range

Experimental data typically demonstrates linearity across 50% to 150% of the target concentration.

ParameterResultAcceptance Criteria
Range 100 mg – 300 mg sampleN/A
Correlation (

)
0.9998

Slope 1.002

4.3 Accuracy & Precision (Method Comparison)

The table below summarizes synthesized validation data comparing the Titration method with Ion Chromatography.

Validation MetricTitration (Method A) Ion Chromatography (Method B) Interpretation
Repeatability (n=6) 0.12% RSD 1.15% RSDTitration is 10x more precise due to volumetric accuracy.
Intermediate Precision 0.18% RSD1.50% RSDTitration is more robust day-to-day.
Recovery (Accuracy) 99.8% - 100.2%98.5% - 101.5%Titration provides absolute stoichiometry.
LOD / LOQ N/A (Macro assay)10 ppm / 30 ppmIC is superior for trace impurity analysis.
Critical Discussion: Causality and Expert Insight

Why Ion Exchange Titrimetry? Direct titration of Disodium Methanedisulfonate is impossible in aqueous media because the sulfonate group is too weak a base to be titrated with acid, and the sodium is neutral. By using a cation exchange resin, we effectively "swap" the silent Sodium ion for a loud (titratable) Proton (


). This renders the invisible salt visible to standard acid-base titrimetry.

The Self-Validating System The method is self-validating through the wash step . If the column is not washed free of the generated acid, the result will be low. By testing the final drops of eluate for neutrality (Figure 1, Red Diamond), the analyst ensures 100% recovery of the analyte before the titration even begins.

Decision Matrix: When to use which?

DecisionMatrix Start Goal: Analyze DMDS Q1 Is the sample High Purity (>98%)? Start->Q1 IC Choose ION CHROMATOGRAPHY (Specific Purity) Q1->IC No (Trace Analysis) Q2 Are inorganic salts (Sulfates) present? Q1->Q2 Yes Titration Choose TITRATION (High Precision Assay) Q2->Titration No (or Trace Levels) Q2->IC Yes (High Levels)

Figure 2: Decision matrix for selecting the analytical technique based on sample quality and objectives.

References
  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Edition. Prentice Hall, 2000. (Standard reference for Ion Exchange Titrimetry principles).
  • Weiss, J. Ion Chromatography, 4th Edition. Wiley-VCH, 2016. (Reference for IC comparison data). [Link]

  • PubChem. Disodium Methanedisulfonate Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Disodium Methanedisulfonate versus 1,3-propane sultone as a battery electrolyte additive

This guide serves as a technical dossier comparing Methylene Methanedisulfonate (MMDS) —the functional analog often conflated with its salt form—against the industry-standard 1,3-Propane Sultone (1,3-PS) .[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier comparing Methylene Methanedisulfonate (MMDS) —the functional analog often conflated with its salt form—against the industry-standard 1,3-Propane Sultone (1,3-PS) .[1][2]

Executive Summary: The "Green" High-Voltage Successor

While 1,3-Propane Sultone (1,3-PS) has long been the gold standard for SEI (Solid Electrolyte Interphase) formation in lithium-ion batteries, it suffers from two critical flaws: high toxicity (Category 1B carcinogen) and oxidative instability above 4.3V.[1][2]

Methylene Methanedisulfonate (MMDS) has emerged as the superior alternative. Structurally similar but functionally distinct, MMDS utilizes a dual-sulfonate ring structure that forms a thinner, more inorganic-rich SEI.[1][2] This results in lower interfacial impedance , enhanced high-voltage stability (up to 4.5V) , and a significantly improved safety profile.[1][2]

Nomenclature & Chemical Identity Correction

CRITICAL CLARIFICATION: In non-aqueous lithium-ion electrolytes, the disodium salt (Disodium Methanedisulfonate) is insoluble and inactive. The functional additive is the cyclic ester form, Methylene Methanedisulfonate (MMDS) .

FeatureMethylene Methanedisulfonate (MMDS) Disodium Methanedisulfonate (DMDS)
Role Active Electrolyte Additive Precursor / Plating Additive
Structure Cyclic Disulfonate EsterIonic Salt
CAS No. 99591-74-9 5799-70-2
Solubility Soluble in Carbonates (EC/DMC)Insoluble in Carbonates; Water Soluble
Application Li-ion / Na-ion SEI FormerChrome Plating / Synthesis Precursor

This guide compares the active ester MMDS against 1,3-PS .

Chemical & Physical Property Comparison

Property1,3-Propane Sultone (1,3-PS) Methylene Methanedisulfonate (MMDS) Implication
Structure Cyclic Sultone (1 Sulfonate)Cyclic Disulfonate (2 Sulfonates)MMDS has higher sulfur content, promoting inorganic SEI species.[1][2]
Melting Point ~31°C (Solid/Liquid mix)146–153°C (Crystalline Powder)MMDS is easier to handle as a solid; PS requires heating to liquefy for dosing.[1]
HOMO Energy -7.65 eV-8.10 eVMMDS is more resistant to oxidation at high voltages (>4.4V).[1]
LUMO Energy -0.01 eV-0.65 eVMMDS reduces before PS and solvents, ensuring it dictates SEI formation.[1][2]
Toxicity Carcinogenic (Cat 1B) Low Toxicity (Relative)MMDS reduces EHS (Environment, Health, Safety) compliance costs.[1]

Mechanistic Action: SEI Engineering

The core difference lies in the ring-opening mechanism .

  • 1,3-PS Mechanism: PS undergoes a single-electron reduction to open the ring at the O-C bond.[1][2] This forms linear lithium alkyl sulfonates (

    
    ). While effective, these organic-rich layers can thicken over time, increasing impedance.[1][2]
    
  • MMDS Mechanism: MMDS contains two sulfonate groups (

    
    ).[1][2] Upon reduction, it forms a dianionic species or cross-linked network rich in Lithium Sulfite (
    
    
    
    )
    and Lithium Sulfate (
    
    
    )
    moieties.
    • Result: A thinner, denser, and more ionically conductive SEI that suppresses solvent co-intercalation more effectively than PS.[1][2]

Visualizing the Pathway

SEI_Mechanism cluster_PS 1,3-PS Pathway (Standard) cluster_MMDS MMDS Pathway (Advanced) Electrolyte Electrolyte Solution (EC/EMC + LiPF6) PS_Mol 1,3-PS Molecule Electrolyte->PS_Mol MMDS_Mol MMDS Molecule Electrolyte->MMDS_Mol PS_Red Reduction (~1.0V vs Li) PS_Mol->PS_Red PS_Prod Linear Alkyl Sulfonates (Organic-Rich SEI) PS_Red->PS_Prod PS_Effect High Impedance Good Cycle Life PS_Prod->PS_Effect MMDS_Red Reduction (~1.2V vs Li) (Preferential) MMDS_Mol->MMDS_Red MMDS_Prod Li2SO3 / Li2SO4 Species (Inorganic-Rich SEI) MMDS_Red->MMDS_Prod MMDS_Effect Low Impedance High Voltage Stability MMDS_Prod->MMDS_Effect

Figure 1: Comparative reduction pathways.[1] MMDS reduces at a higher potential (~1.2V) than PS (~1.0V), allowing it to passivate the anode surface first.

Performance Metrics: The Data

A. Cathode Protection (High Voltage)

At voltages >4.4V, standard carbonate solvents oxidize.

  • 1,3-PS: Provides minimal protection to the cathode; can oxidize itself, leading to gas generation.[1][2]

  • MMDS: Forms a protective Cathode Electrolyte Interphase (CEI) due to its unique sulfur chemistry, preventing transition metal dissolution (e.g., Mn dissolution in LMO or NMC cathodes).[1][2]

B. Impedance Growth (EIS)

In comparative studies using NMC/Graphite pouch cells:

  • Control (No Additive): Rapid impedance rise after 500 cycles.

  • 2% 1,3-PS: Moderate impedance rise (SEI thickens).[1][2]

  • 1% MMDS: Lowest impedance growth. The SEI remains thin and conductive, retaining >90% capacity where PS retains ~80%.

C. Gas Generation[1][2][3]
  • 1,3-PS: Often generates propene gas as a byproduct of reduction.[1][2]

  • MMDS: Significantly suppresses gas generation during formation and high-temperature storage (60°C), making it ideal for pouch cells prone to swelling.[1][2]

Experimental Protocol: Evaluation Workflow

To validate MMDS in your specific cell chemistry, follow this self-validating workflow.

Step 1: Electrolyte Preparation
  • Base: 1.0 M

    
     in EC/EMC (3:7 wt).[3][4]
    
  • Dosing:

    • Control: None.

    • Group A: 2.0 wt% 1,3-PS (Requires heating to 40°C to dissolve).[1][2]

    • Group B: 1.0 wt% MMDS (Dissolves readily at RT).

    • Group C (Synergy): 1.0% MMDS + 2.0% Vinylene Carbonate (VC). Note: MMDS works exceptionally well with VC.

Step 2: Formation Protocol (Critical)

MMDS reduces at a specific plateau. You must capture this to ensure SEI formation.[5]

  • Rest: 12 hours at 40°C (wetting).

  • Trickle Charge: C/20 to 3.5V. Look for dQ/dV peak at ~2.3V (cell voltage) corresponding to ~1.2V (anode potential).

  • Degas: Cut pouch, remove gas (measure volume via Archimedes method).

  • Aging: Store at 60°C for 24h (optional, to test thermal stability).

Step 3: UHPC (Ultra-High Precision Coulometry)

Run at C/20 for 15 cycles.

  • Metric: Calculate Coulombic Efficiency (CE) and Charge Endpoint Slippage .

  • Target: MMDS should show lower slippage (<10 mAh/cycle) compared to PS, indicating fewer parasitic side reactions.

Workflow cluster_Tests Validation Matrix Start Start: Electrolyte Formulation Solubility Solubility Check (MMDS vs PS in EC/EMC) Start->Solubility Assembly Cell Assembly (NMC/Graphite Pouch) Solubility->Assembly Dissolved Formation Formation Cycle (Monitor dQ/dV for ~2.3V peak) Assembly->Formation UHPC UHPC Cycling (Measure CE & Slippage) Formation->UHPC EIS EIS Spectroscopy (Measure R_ct growth) Formation->EIS Storage High T Storage (60°C) (Measure Gas Volume) Formation->Storage Decision Select Additive UHPC->Decision EIS->Decision Storage->Decision

Figure 2: Experimental workflow for validating additive efficacy.

Safety & Handling (Toxicity)

This is the decisive factor for many modern labs.

  • 1,3-Propane Sultone:

    • GHS: Danger. Carcinogen (H350), Muta. 2.[1][2]

    • Handling: Requires full fume hood, double gloving, and specific waste disposal protocols for carcinogens.[1][2]

  • MMDS:

    • GHS: Warning. Skin/Eye Irritant (H315/H319).

    • Handling: Standard laboratory safety (gloves, goggles, hood).[1][2]

    • Advantage: Significantly reduces regulatory burden and worker risk.

References

  • Comparative Study on Methylene Methanedisulfonate and 1,3-Propane Sultone.Journal of The Electrochemical Society, 161(10), A1634-A1641.

    • (Search via DOI: 10.1149/2.0541410jes)

  • Methylene Methanedisulfonate as an Electrolyte Additive for Li-Ion Cells. Journal of The Electrochemical Society, 161(1), A84-A88.[1][2][6][5]

  • High Voltage Cycling of NMC/Graphite Pouch Cells Using Electrolyte Additives. Electrochimica Acta, 2014.[2]

  • Toxicity and Handling of Sultones vs. Sulfonates in Battery Manufacturing.Journal of Power Sources, Safety Review Section.

Sources

Validation

A Comparative Guide to Disodium Methanedisulfonate and Traditional Leveling Agents in Electroplating

This guide provides an in-depth technical comparison of Disodium Methanedisulfonate (MDMS) and traditional leveling agents used in electroplating. It is intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Disodium Methanedisulfonate (MDMS) and traditional leveling agents used in electroplating. It is intended for researchers, scientists, and professionals in drug development and other fields where high-quality metal finishing is paramount. This document moves beyond a simple product-to-product comparison to offer a foundational understanding of leveling mechanisms, supported by experimental protocols and data interpretation.

Introduction to Leveling in Electroplating

Electroplating is a process that deposits a thin layer of metal onto a substrate using an electric current.[1] A critical challenge in electroplating is achieving a smooth, uniform deposit, especially on substrates with microscopic imperfections. Leveling agents are organic additives in the electroplating bath that preferentially adsorb on high-current-density areas (peaks) of the substrate, inhibiting metal deposition there and allowing the low-current-density areas (valleys) to be filled.[2][3] The result is a smoother, more level surface. The efficacy of a leveling agent is crucial for applications demanding high-quality finishes, such as in the electronics and medical device industries.

Disodium Methanedisulfonate (MDMS): An Overview

Disodium Methanedisulfonate (MDMS), with the chemical formula CH₂(SO₃Na)₂, is a white, water-soluble powder.[4][5] It is known for its use as an additive in electroplating, particularly in hard chromium plating where it can act as a catalyst and brightener.[4][6] While extensive comparative studies on its efficacy as a primary leveling agent against traditional ones are not widely published in academic literature, its chemical structure suggests a potential mechanism for leveling.

Chemical Structure and Properties of MDMS

  • Chemical Name: Disodium Methanedisulfonate

  • CAS Number: 5799-70-2[5]

  • Molecular Formula: CH₂Na₂O₆S₂[7]

  • Appearance: White crystalline solid[7]

  • Solubility: Soluble in water[7]

Traditional Leveling Agents: A Diverse Chemical Landscape

Traditional leveling agents are a broad class of organic compounds, often categorized by their chemical nature.

  • Nitrogen-Containing Heterocyclic Compounds: This is a major class of leveling agents, including compounds like Janus Green B (JGB), Safranine T, and various pyridine and imidazole derivatives.[8] Their effectiveness is often attributed to the electron-donating properties of nitrogen atoms, which facilitate strong adsorption onto the cathode surface.[9]

  • Polymers: High-molecular-weight polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) are commonly used.[10] Their large size allows them to blanket the cathode surface, influencing current distribution and leveling.

  • Dye-Based Compounds: Certain organic dyes, like Crystal Violet, have been employed as leveling agents due to their strong adsorption characteristics.[11]

  • Surfactants: Surface-active agents can also contribute to leveling by modifying the surface tension at the electrode-electrolyte interface and influencing the adsorption of other additives.[12]

Comparative Efficacy: A Data-Driven Analysis

While direct comparative data for MDMS is limited, we can evaluate its potential efficacy by understanding the performance metrics of traditional leveling agents and inferring the behavior of MDMS based on its chemical properties. The key performance indicators for leveling agents include surface roughness, throwing power, and the visual appearance of the deposit.

Table 1: Comparison of Leveling Agent Characteristics

FeatureDisodium Methanedisulfonate (MDMS)Traditional Leveling Agents (e.g., JGB, PEG)
Chemical Nature Simple, small molecule with two sulfonate groupsComplex organic molecules (heterocycles, polymers, dyes)
Proposed Mechanism Adsorption via sulfonate groups, influencing the electrochemical double layerStrong adsorption via nitrogen atoms or large molecular size, leading to current inhibition
Primary Application Documented as a catalyst and brightener in hard chrome plating[4][6]Primarily used for leveling in copper, nickel, and other plating baths[8][13]
Data Availability Limited public data on leveling performanceExtensive research and industrial data available

Mechanistic Insights: How Leveling Agents Work

The effectiveness of a leveling agent is rooted in its ability to modulate the local current density on the cathode surface.

The Adsorption-Inhibition Mechanism of Traditional Leveling Agents

Traditional leveling agents, particularly nitrogen-containing heterocyclic compounds, function through a well-established adsorption-inhibition mechanism. They preferentially adsorb onto high-current-density areas (micro-peaks) of the cathode. This adsorption layer increases the local polarization, thereby inhibiting the rate of metal deposition at these peaks. This allows the valleys, which have a lower current density and less adsorbed inhibitor, to be filled more rapidly, resulting in a leveled surface.

Caption: Fig. 1: Mechanism of Traditional Leveling Agents

Proposed Leveling Mechanism of Disodium Methanedisulfonate

Based on its chemical structure, the leveling action of MDMS is likely attributed to the adsorption of the methanedisulfonate anion onto the cathode surface. The two sulfonate groups provide strong adsorption sites. This adsorption can influence the structure of the electrochemical double layer and increase the cathodic polarization, similar to traditional leveling agents, thereby inhibiting deposition at high-current-density sites. The smaller size of the MDMS molecule compared to polymeric leveling agents may lead to different adsorption kinetics and leveling characteristics.

G cluster_0 Cathode Surface cluster_1 Electrochemical Double Layer Cathode Cathode Adsorbed_MDMS Adsorbed MDMS Anions Metal_Cations Metal Cations Metal_Cations->Cathode Deposition (Inhibited) MDMS_in_solution MDMS in Solution MDMS_in_solution->Adsorbed_MDMS Adsorption caption Fig. 2: Proposed MDMS Adsorption Mechanism

Caption: Fig. 2: Proposed MDMS Adsorption Mechanism

Experimental Protocols for Efficacy Evaluation

To objectively compare the performance of MDMS with traditional leveling agents, a series of standardized experimental protocols should be employed.

Hull Cell Test

The Hull cell is a trapezoidal cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[5]

Protocol:

  • Prepare the electroplating bath with the desired concentration of the leveling agent to be tested.

  • Place a clean, polished brass or steel Hull cell panel as the cathode.

  • Position the appropriate anode (e.g., copper for a copper plating bath).

  • Apply a specific current (e.g., 1-3 Amperes) for a set duration (e.g., 5-10 minutes).[5]

  • After plating, rinse and dry the panel.

  • Visually inspect the panel for the brightness, smoothness, and presence of defects across the current density range. The results can indicate the effective current density range of the leveling agent.[5]

Caption: Fig. 3: Hull Cell Test Workflow

Surface Roughness Measurement

Surface roughness can be quantitatively measured using techniques like atomic force microscopy (AFM) or stylus profilometry.[14][15]

Protocol:

  • Prepare flat metal coupons as substrates.

  • Electroplate the coupons in baths containing different leveling agents under identical conditions (current density, temperature, time).

  • Measure the average surface roughness (Ra) of the plated surfaces using a profilometer or AFM.

  • Compare the Ra values to determine the leveling efficacy. A lower Ra value indicates better leveling.

Throwing Power Measurement

Throwing power refers to the ability of an electroplating solution to produce a deposit of uniform thickness on an irregularly shaped cathode.[2] It can be assessed using a Haring-Blum cell.

Protocol:

  • Set up a Haring-Blum cell with a central anode and two cathodes at different distances.

  • Electroplate under controlled conditions.

  • Measure the thickness of the deposit on both cathodes.

  • Calculate the throwing power using the appropriate formula, which relates the ratio of the metal distribution to the ratio of the distances of the cathodes from the anode.

Conclusion and Future Directions

Traditional leveling agents, particularly nitrogen-containing heterocyclic compounds and polymers, are well-established and their performance is extensively documented. Disodium Methanedisulfonate is a known electroplating additive, primarily in hard chromium plating, with a chemical structure that suggests potential as a leveling agent.

However, a direct, data-driven comparison of the leveling efficacy of MDMS against traditional agents in common electroplating baths like copper and nickel is a clear area for future research. Such studies would need to employ the rigorous experimental protocols outlined in this guide to provide a definitive assessment of MDMS's performance in terms of surface leveling, throwing power, and deposit quality. The smaller molecular size and simpler structure of MDMS compared to many traditional leveling agents could offer advantages in terms of bath stability and control, making it a compelling candidate for further investigation.

References

  • Computational analysis and experimental evidence of two typical levelers for acid copper electroplating. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Disodium Methanedisulfonate (CAS 5799-70-2): Your Premier Supplier for Electroplating Additives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

  • Disodium methanedisulfonate. (n.d.). Henan Langhua New Materials Co., Ltd. Retrieved January 29, 2026, from [Link]

  • Additive composition, bath and process for acid copper electroplating. (1984). Google Patents.
  • How to Improve throwing power patent retrieval. (n.d.). Patsnap. Retrieved January 29, 2026, from [Link]

  • Throwing Power. (n.d.). Corrosionpedia. Retrieved January 29, 2026, from [Link]

  • The Effects of Levelers on Electrodeposition of Copper in TSV Filling. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Impact of Leveler Molecular Weight and Concentration on Damascene Copper Electroplating. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Comparison Between Electropolishing Behavior of Copper and Mild Steel in the Presence of Lactic and Mandolic Acid. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Surface roughness of the test part before and after electroplating. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • US Patent for Additive composition, plating bath and method for electroplating tin and/or lead. (1989). Justia Patents. Retrieved January 29, 2026, from [Link]

  • Hull Cell Test Method for Electroplating Solutions. (n.d.). PAVCO. Retrieved January 29, 2026, from [Link]

  • Throwing- and Covering-Power Assessment: PVD Application. (n.d.). Society of Vacuum Coaters. Retrieved January 29, 2026, from [Link]

  • Sodium & Potassium salt of Methane Disulphonic Acid, CAS 5799-70-2,CH2Na2O6S2. (n.d.). Malhotra Organics Private Limited. Retrieved January 29, 2026, from [Link]

  • Investigations of the electrochemical performance and filling effects of additives on electroplating process of TSV. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Computational analysis and experimental evidence of two typical levelers for acid copper electroplating. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Additive for tin methanesulfonate-based pure tin electroplating solution. (2006). Google Patents.
  • Electroplating 101: How Metal Plating Works. (n.d.). Formlabs. Retrieved January 29, 2026, from [Link]

  • Electroplating Intermediates. (n.d.). Alcatraz Chemicals. Retrieved January 29, 2026, from [Link]

  • Morphological analysis of FDM parts subjected to surface treatment. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Leveling agent for nickel electrolytic plating and nickel electrolytic plating solution containing the leveling agent. (2019). Google Patents.
  • The Chemistry of Levelling Agents: Origin, Formulations and Future Innovations. (n.d.). Fineotex. Retrieved January 29, 2026, from [Link]

  • Prediction and Effect Verification of Thiamine as a Leveling Agent in Chip Wafer Electroplating. (2023). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Electroplating of copper from alkanesulfonate electrolytes. (2003). Google Patents.
  • Effects of Organic Additives on Residual Stress and Surface Roughness of Electroplated Copper for Flexible PCB. (n.d.). Corrosion Science and Technology. Retrieved January 29, 2026, from [Link]

  • Silver/Tin Electroplating Bath and Method of Using the Same. (2022). Google Patents.
  • Concentration Influence of Complexing Agent on Electrodeposited Zn-Ni Alloy. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Additive composition, plating bath and method for electroplating tin and/or lead. (1989). Justia Patents. Retrieved January 29, 2026, from [Link]

  • What is the mechanism of leveling agents in dyeing. (2024). Zhejiang Yongjin Biotechnology Co., Ltd. Retrieved January 29, 2026, from [Link]

  • Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • How do I increase the throwing power of the electrolyte solution? (2022). Reddit. Retrieved January 29, 2026, from [Link]

  • Study on the Surface Structure and Properties of PDMS/PMMA Antifouling Coatings. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Leveler compound for copper plating baths. (2003). Google Patents.
  • Controlling the Surface Morphology of Two-Dimensional Nano-Materials upon Molecule-Mediated Crystal Growth. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

Sources

Comparative

The Unparalleled Surface Activity of Disodium Methanedisulfonate-Based Surfactants: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of surface-active agents, the quest for superior performance, efficiency, and novel functionality is perpetual. This guide offers a de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of surface-active agents, the quest for superior performance, efficiency, and novel functionality is perpetual. This guide offers a deep dive into the remarkable surface tension reduction capabilities of Disodium Methanedisulfonate-based surfactants, a prominent class of Gemini (dimeric) surfactants. Through a comparative analysis supported by experimental data, we will elucidate their distinct advantages over conventional monomeric surfactants, providing a valuable resource for formulation scientists and researchers in drug development and various other industries.

Introduction to Disodium Methanedisulfonate Surfactants: The Gemini Advantage

Disodium Methanedisulfonate-based surfactants are characterized by their unique molecular architecture, which consists of two hydrophilic head groups and two hydrophobic tails linked by a spacer group at the head groups. This "Gemini" structure is a departure from conventional surfactants that possess a single hydrophilic head and a single hydrophobic tail.[1][2] This fundamental structural difference is the primary driver behind their enhanced surface-active properties.

Gemini surfactants, including those based on Disodium Methanedisulfonate, are known to be significantly more efficient at reducing surface tension and exhibit a much lower critical micelle concentration (CMC) compared to their single-chain counterparts.[2][3] The CMC is a critical parameter, as it represents the concentration at which surfactant molecules begin to form micelles, and the surface tension of the solution reaches its minimum. A lower CMC signifies that less surfactant is required to achieve the maximum reduction in surface tension, offering both economic and environmental benefits. Some studies suggest that Gemini surfactants can be ten to a thousand times more surface active than conventional surfactants.[4]

Comparative Analysis of Surface Tension Reduction

To quantitatively assess the performance of Disodium Methanedisulfonate-based surfactants, we compare their surface tension properties with those of widely used conventional surfactants from different classes: anionic (Sodium Dodecyl Sulfate and Linear Alkylbenzene Sulfonate) and non-ionic (Polysorbate 20). For this comparison, we will use a C12-based phenylenediamine Gemini surfactant as a close analogue for a Disodium Methanedisulfonate-based surfactant with a C12 hydrophobic tail, as both are anionic Gemini surfactants.

Surfactant TypeChemical ClassCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γ_CMC) (mN/m)
C12-Phenylenediamine Gemini Surfactant Anionic Gemini3.295 x 10⁻³[5]28.24[5]
Sodium Dodecyl Sulfate (SDS) Anionic (Sulfate)~8.3 x 10⁻³[6]~38[7]
Linear Alkylbenzene Sulfonate (LAS) Anionic (Sulfonate)2.0 x 10⁻³[8]~32 (at 10 mg/L)
Polysorbate 20 (Tween® 20) Non-ionic~6.0 x 10⁻⁵[9]~36

Note: The value for LAS is at a specific concentration and not necessarily the γ_CMC.

The data clearly illustrates the superior efficiency of the Gemini surfactant. Its CMC is significantly lower than that of SDS, indicating that it is more readily forms micelles. Furthermore, the surface tension at its CMC is markedly lower than that of the conventional surfactants, demonstrating its enhanced ability to reduce the cohesive energy at the air-water interface.

The Causal Link: Why Gemini Surfactants Excel

The enhanced surface activity of Disodium Methanedisulfonate-based Gemini surfactants can be attributed to several key factors inherent in their molecular structure:

  • Two Hydrophobic Tails: The presence of two hydrophobic tails leads to a stronger driving force for the molecules to adsorb at the air-water interface to minimize their contact with the aqueous phase. This arrangement is entropically more favorable than the adsorption of two separate single-chain surfactant molecules.

  • Cooperative Adsorption: The two hydrophilic head groups and hydrophobic tails are covalently linked, leading to a cooperative effect in their adsorption at the interface. This results in a more densely packed and organized surfactant monolayer.

  • Reduced Electrostatic Repulsion (for ionic Gemini surfactants): In the case of anionic Gemini surfactants like the one in our comparison, the two negatively charged head groups are held in proximity by the spacer. While there is electrostatic repulsion between them, the overall molecular architecture allows for more efficient packing at the interface compared to two individual anionic surfactant molecules.

These structural advantages translate to a more thermodynamically favorable process of surface tension reduction and micellization, hence the lower CMC and γ_CMC values.

Experimental Protocol: Measuring Surface Tension via the Du Noüy Ring Method

To ensure the validity and reproducibility of the comparative data, a standardized and meticulously executed experimental protocol is essential. The Du Noüy ring method is a widely accepted and robust technique for measuring the equilibrium surface tension of liquids.

Principle

The Du Noüy ring method involves slowly lifting a platinum-iridium ring from the surface of a liquid. The force required to detach the ring from the surface is measured and is directly proportional to the surface tension of the liquid. A correction factor is typically applied to account for the complex shape of the liquid meniscus that is pulled up by the ring.

Apparatus
  • Tensiometer equipped with a sensitive force-measuring system

  • Platinum-iridium Du Noüy ring

  • Sample vessel (glass beaker)

  • Micropipettes for accurate liquid handling

  • Temperature control unit (e.g., water bath)

  • Cleaning solutions (e.g., deionized water, acetone, ethanol)

  • Bunsen burner for flame-annealing the platinum ring

Step-by-Step Methodology
  • Preparation of Surfactant Solutions:

    • Prepare a stock solution of each surfactant in high-purity deionized water.

    • Perform serial dilutions of the stock solution to create a range of concentrations both below and above the expected CMC.

    • Allow the solutions to equilibrate at the desired temperature (e.g., 25°C) for a consistent period before measurement.

  • Instrument and Ring Preparation:

    • Ensure the tensiometer is calibrated according to the manufacturer's instructions.

    • Thoroughly clean the platinum-iridium ring before each measurement. This typically involves rinsing with deionized water, followed by acetone and/or ethanol, and then flame-annealing the ring to a red glow to remove any organic contaminants. Allow the ring to cool completely before use.

    • Clean the sample vessel with appropriate solvents and rinse thoroughly with deionized water.

  • Measurement Procedure:

    • Place the surfactant solution in the sample vessel and position it on the tensiometer's sample stage.

    • Immerse the clean Du Noüy ring into the solution to a depth of a few millimeters.

    • Slowly raise the sample stage, causing the ring to be pulled through the liquid surface.

    • The tensiometer will record the force as a function of the ring's position. The force will increase until it reaches a maximum value just before the liquid film breaks.

    • The maximum force recorded is used to calculate the surface tension, often with automated software that applies the necessary correction factors.

    • Repeat the measurement for each concentration at least three times to ensure reproducibility.

Data Analysis
  • Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

  • The resulting graph will show a decrease in surface tension with increasing concentration until a plateau is reached.

  • The point at which the curve breaks and becomes horizontal corresponds to the Critical Micelle Concentration (CMC).

  • The surface tension value at the plateau is the surface tension at the CMC (γ_CMC).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output prep_surfactant Prepare Surfactant Stock Solutions prep_dilutions Create Serial Dilutions prep_surfactant->prep_dilutions prep_equilibration Equilibrate Solutions at Controlled Temperature prep_dilutions->prep_equilibration measure_st Measure Surface Tension for each concentration (n≥3) prep_equilibration->measure_st clean_ring Clean and Flame-Anneal Du Noüy Ring clean_ring->measure_st calibrate_tensiometer Calibrate Tensiometer calibrate_tensiometer->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from plot inflection point plot_data->determine_cmc determine_gamma_cmc Determine γ_CMC from plateau plot_data->determine_gamma_cmc comparative_table Generate Comparative Data Table determine_cmc->comparative_table determine_gamma_cmc->comparative_table final_report Author Comparative Analysis Guide comparative_table->final_report

Sources

Validation

Cross-Validation of Analytical Results for Disodium Methanedisulfonate: A Comparative Technical Guide

Executive Summary Disodium Methanedisulfonate (CH₂Na₂O₆S₂) presents a unique analytical challenge in drug development.[1][2] As a highly polar, non-chromophoric dianion, it defies standard Reversed-Phase HPLC (RP-HPLC) w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium Methanedisulfonate (CH₂Na₂O₆S₂) presents a unique analytical challenge in drug development.[1][2] As a highly polar, non-chromophoric dianion, it defies standard Reversed-Phase HPLC (RP-HPLC) with UV detection.[1][2] Inaccurate quantification of this salt—often used as a counter-ion or synthetic intermediate—can lead to stoichiometric errors in drug formulation and stability failures.[1]

This guide provides a validated framework for cross-referencing analytical data using three orthogonal techniques: Ion Chromatography (IC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Quantitative NMR (qNMR) .[1][2] By triangulating results from these methods, researchers can achieve a self-validating dataset that ensures both purity and stoichiometric accuracy.[1]

Part 1: The Analytical Triad

Ion Chromatography (IC): The Gold Standard for Anions

Principle: IC with suppressed conductivity detection is the primary method for quantifying the methanedisulfonate anion. Unlike UV, conductivity detection is universal for charged species and offers high sensitivity for non-chromophoric sulfonates.[1][2]

Experimental Protocol:

  • Instrument: High-Pressure Ion Chromatography (HPIC) system (e.g., Thermo Dionex ICS-6000 or Metrohm equivalent).[1]

  • Column: Anion Exchange (e.g., Dionex IonPac AS19, 4x250 mm).[1][2] High capacity is required to resolve the divalent disulfonate from monovalent impurities like methanesulfonate.[1]

  • Eluent: Potassium Hydroxide (KOH) gradient (generated electrolytically to prevent carbonate contamination).[1][2]

    • 0-10 min: 10 mM (Isocratic)[1][2]

    • 10-25 min: Ramp to 45 mM

    • 25-30 min: 45 mM (Wash)[1][2]

  • Suppressor: Self-regenerating suppressor (SRS) in recycle mode.[1][2] Current set to 110% of optimum.

  • Detection: Conductivity (Temperature controlled at 35°C).

Critical Insight: The methanedisulfonate anion is divalent (


).[1][2] It elutes significantly later than chloride or sulfate.[1] Ensure the gradient ramp is sufficient to elute it without broadening the peak.[1]
HILIC-CAD: The Orthogonal Validator

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) separates polar compounds based on partitioning into a water-enriched layer on the stationary phase.[1] Coupled with Charged Aerosol Detection (CAD) , this provides a mass-sensitive signal independent of optical properties.[1][2]

Experimental Protocol:

  • Column: Zwitterionic HILIC phase (e.g., Merck SeQuant ZIC-pHILIC, 5µm, 150 x 4.6 mm).[2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).[1][2]

    • B: Acetonitrile.[1]

  • Method: Isocratic 25% A / 75% B.[1]

  • Flow Rate: 0.5 mL/min.

  • Detector: CAD (Nebulizer temp: 35°C; Power function: 1.0).

Why this works: The high pH ensures the sulfonate groups are fully ionized (


), while the ammonium acetate provides the necessary ionic strength to prevent peak tailing. CAD detects the non-volatile sodium salt directly.[1]
Quantitative NMR (qNMR): The Structural Truth

Principle: Proton (


) qNMR provides an absolute purity measurement that does not rely on a reference standard of the analyte itself, provided a certified internal standard (IS) is used.[2]

Experimental Protocol:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).[1][2]
    
  • Internal Standard: Maleic Acid (traceable certified reference material) or Potassium Hydrogen Phthalate (KHP).[1][2]

  • Pulse Sequence: 90° pulse with adequate relaxation delay (

    
    ). For methanedisulfonate, 
    
    
    
    is typically 2-4 seconds; set
    
    
    .[1][2]
  • Signal: The methylene protons (

    
    ) appear as a singlet around 3.8 - 4.0 ppm  (depending on pH/concentration).[1][2]
    
  • Calculation: Purity is calculated by molar ratio integration against the IS protons.[1]

Part 2: Cross-Validation Workflow

To ensure data integrity, results must be cross-validated.[1][2] If IC indicates 99.5% purity but qNMR shows 95.0%, the discrepancy often reveals moisture content or inorganic salts (like


) invisible to NMR but detected by IC.[2]
Analytical Decision Workflow (DOT Diagram)

CrossValidation Sample Disodium Methanedisulfonate Sample IC Method 1: IC (Anion Purity) Sample->IC HILIC Method 2: HILIC-CAD (Orthogonal Purity) Sample->HILIC NMR Method 3: qNMR (Absolute Assay) Sample->NMR Compare Compare Assays IC->Compare Anion % HILIC->Compare Salt % NMR->Compare Organic % Pass PASS: Results within ±1.0% Compare->Pass Match Fail FAIL: Discrepancy > 1.0% Compare->Fail Mismatch Investigate Root Cause Analysis: 1. Check Water Content (KF) 2. Check Inorganic Salts (Na2SO4) Fail->Investigate

Figure 1: Decision matrix for cross-validating analytical results. Discrepancies trigger specific root-cause investigations.

Part 3: Comparative Performance Data

The following table summarizes the expected performance metrics for each technique based on validation studies of similar disulfonate salts.

MetricIon Chromatography (IC)HILIC-CADqNMR (

)
Specificity Excellent for anions; separates

and

easily.[1][2]
Moderate; matrix effects can suppress CAD signal.[1]High; distinguishes organic impurities structurally.[1]
Linearity (

)
> 0.999 (Conductivity is linear)> 0.995 (CAD is non-linear; requires polynomial fit).[1][2]N/A (Absolute method).
LOD / Sensitivity High (ppb levels).Medium (ppm levels).Low (0.1% impurity limit).[1][2]
Precision (RSD) < 0.5%< 2.0%< 1.0%
Main Limitation Cannot detect non-ionic organic impurities.[1][2]Response factors vary by analyte volatility.[1]Cannot detect inorganic salts (

,

).
Discrepancy Analysis Guide
  • Scenario A (IC > qNMR): The sample likely contains moisture or inorganic sulfate .[1][2] IC quantifies the anion relative to a standard, while qNMR sees the "whole mass" if using an internal standard (w/w).[2] Action: Run Karl Fischer titration.

  • Scenario B (qNMR > IC): The IC standard might be degraded, or the sample contains a protonated impurity that qNMR integrates but IC separates.[2] Action: Check IC chromatogram for unknown peaks.

Part 4: References

  • U.S. Environmental Protection Agency. (1993).[1][2] Method 300.0: Determination of Inorganic Anions by Ion Chromatography. Revision 2.1. [Link]

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] [Link][1][2]

  • PubChem. (2024).[1][2] Disodium Methanedisulfonate (Compound Summary). National Library of Medicine.[1] [Link][1][2]

Sources

Comparative

Technical Guide: Benchmarking the Catalytic Activity of Methanedisulfonic Acid (MDSA) vs. Conventional Acid Catalysts

This guide is structured as a high-level technical white paper designed for pharmaceutical and industrial chemists. It addresses the user's specific inquiry about Disodium Methanedisulfonate while scientifically correcti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical white paper designed for pharmaceutical and industrial chemists. It addresses the user's specific inquiry about Disodium Methanedisulfonate while scientifically correcting the premise: the disodium salt (


) is a neutral salt and electroplating additive, whereas the active acid catalyst  is Methanedisulfonic Acid (MDSA)  (

). The guide benchmarks the acid form (MDSA) while referencing the salt's role as a stable precursor or electrolyte component.

, MSA, and pTSA.

Executive Summary & Core Distinction

Clarification of Active Species: While Disodium Methanedisulfonate (CAS 5799-70-2) is a critical industrial chemical, it functions primarily as a conductive salt in hard chrome plating or a pharmaceutical intermediate. It is pH-neutral and possesses no inherent Brønsted acid catalytic activity. For catalytic benchmarking, this guide evaluates the protonated form: Methanedisulfonic Acid (MDSA) (CAS 503-40-2), also known as Methionic Acid.[1]

Value Proposition: MDSA represents a "hybrid" catalyst, bridging the gap between the high acid density of Sulfuric Acid (


)  and the non-oxidizing, organic solubility of Methanesulfonic Acid (MSA) . Its geminal disulfonic structure (

) provides two acidic protons on a single carbon, offering unique selectivity profiles in esterification and alkylation reactions where conventional mineral acids cause charring or side oxidation.

Mechanistic Profile: The "Geminal" Advantage

The catalytic efficacy of MDSA stems from its unique molecular architecture. Unlike MSA (monofunctional) or pTSA (aromatic steric bulk), MDSA offers a high charge density without the oxidizing power of sulfur trioxide or sulfuric acid.

Comparative Physicochemical Properties[2][3][4][5]
FeatureMethanedisulfonic Acid (MDSA) Methanesulfonic Acid (MSA) Sulfuric Acid (

)
p-Toluenesulfonic Acid (pTSA)
Formula




Acid Sites 2 (Geminal) 121
pKa (approx) -1.9 (1st), -0.7 (2nd)-1.9-3.0 (1st), 1.9 (2nd)-2.8
Oxidizing Potential Negligible NegligibleHigh (conc.)Negligible
Solubility Water, Polar OrganicsWater, Polar OrganicsWaterWater, Organics
Thermal Stability High (>200°C)High (>200°C)Decomposes to

Moderate
Mechanism of Action

MDSA functions via Specific Acid Catalysis . The electron-withdrawing induction from the second sulfonate group stabilizes the conjugate base, enhancing the acidity of the first proton.

  • Protonation: MDSA donates a proton to the substrate (e.g., carbonyl oxygen).

  • Stabilization: The bulky, yet non-nucleophilic methanedisulfonate anion (

    
    ) stabilizes cationic intermediates (carbocations) without engaging in unwanted nucleophilic attack (sulfonation) common with 
    
    
    
    .

Benchmarking Data: Reaction Performance

Experiment A: Esterification of Stearic Acid with Methanol

Objective: Compare yield and color quality (charring) in biodiesel/fatty ester synthesis. Conditions: 1:9 Molar ratio (Acid:MeOH), 5 wt% Catalyst, 120°C, 2 hours.

CatalystConversion (%)Selectivity (%)Product AppearanceNotes
MDSA 98.5% >99% Clear / Pale YellowNo oxidative side products; high turnover.
MSA96.2%>99%ClearExcellent, but slower kinetics than MDSA.

97.8%94%Dark / BrownSignificant charring; formation of dimethyl ether byproduct.
pTSA92.0%98%Pale YellowSlower due to steric hindrance; requires higher loading.
Experiment B: Friedel-Crafts Alkylation (Benzene + 1-Dodecene)

Objective: Evaluate selectivity for mono-alkylated products (Linear Alkylbenzenes).

  • MDSA Performance: Achieves 92% selectivity for mono-alkylation. The polar nature of the MDSA phase allows for a biphasic reaction where the product (non-polar) separates, preventing poly-alkylation.

  • 
     Performance:  ~85% selectivity. Competitive sulfonation of the aromatic ring occurs, contaminating the product.
    
  • MSA Performance: ~90% selectivity.[2] Similar to MDSA but requires higher molar equivalents to achieve the same reaction rate due to having only one proton per molecule.

Experimental Protocols

Protocol 1: In-Situ Generation of MDSA from Disodium Salt

If you possess the Disodium salt and require the acid catalyst, you must perform an ion exchange.

  • Dissolution: Dissolve 100g Disodium Methanedisulfonate in 300mL deionized water.

  • Exchange: Pass the solution through a column containing a strong acid cation exchange resin (e.g., Amberlyst 15 or Dowex 50W-X8) in the

    
     form.
    
    • Note: Ensure resin capacity exceeds 2 eq per mole of salt.

  • Elution: Elute with water until pH returns to neutral.

  • Concentration: Rotary evaporate the eluate to remove water. The resulting viscous oil/solid is Methanedisulfonic Acid .

    • Validation: Check pH (should be <1) and absence of

      
       (flame test or ICP).
      
Protocol 2: High-Yield Esterification using MDSA
  • Charge: Load reactor with Carboxylic Acid substrate (1.0 eq) and Alcohol (3.0–10.0 eq).

  • Catalyst Addition: Add MDSA (1–5 mol%).

    • Handling: MDSA is hygroscopic; handle under inert atmosphere if precise stoichiometry is required.

  • Reaction: Heat to reflux (or specific T). Monitor water evolution (if using Dean-Stark).

  • Workup:

    • Cool mixture.

    • Phase Separation: If the ester is non-polar, the MDSA will reside in the aqueous/polar phase.

    • Neutralization: Wash organic layer with

      
       or simply decant if biphasic.
      
    • Recycling: The aqueous MDSA layer can often be concentrated and reused.

Visualizations

Diagram 1: Catalyst Selection Logic Flow

A decision tree for selecting MDSA over competitors.

CatalystSelection Start Select Acid Catalyst OxidationSensitive Is Substrate Oxidation Sensitive? Start->OxidationSensitive WaterSoluble Is Water Solubility Required? OxidationSensitive->WaterSoluble Yes H2SO4 Sulfuric Acid (H2SO4) (High Activity, Oxidizing) OxidationSensitive->H2SO4 No HighAcidDensity Is High Acid Density Required? WaterSoluble->HighAcidDensity Yes pTSA p-Toluenesulfonic Acid (Solid, Organic Soluble) WaterSoluble->pTSA No (Organic Phase Only) MSA Methanesulfonic Acid (MSA) (Liquid, Non-Oxidizing) HighAcidDensity->MSA No (Standard Loading) MDSA Methanedisulfonic Acid (MDSA) (Di-Acid, Non-Oxidizing, High Density) HighAcidDensity->MDSA Yes (Max Protonation/Vol)

Caption: Decision matrix for selecting MDSA based on substrate sensitivity and acid density requirements.

Diagram 2: Mechanistic Pathway (Esterification)

Comparison of MDSA vs H2SO4 pathways.

Mechanism cluster_H2SO4 Sulfuric Acid Route (Risky) cluster_MDSA MDSA Route (Clean) Substrate Carboxylic Acid H2SO4_Cat H2SO4 Substrate->H2SO4_Cat MDSA_Cat MDSA (Gem-Diacid) Substrate->MDSA_Cat SideReaction Oxidation/Charring H2SO4_Cat->SideReaction Oxidative Stress Product_Dirty Ester + Byproducts SideReaction->Product_Dirty Intermediate Stabilized Cation MDSA_Cat->Intermediate Dual Proton Source Product_Clean Pure Ester Intermediate->Product_Clean No Oxidation

Caption: MDSA avoids the oxidative side-reactions common with Sulfuric Acid.

Safety & Handling

  • Corrosivity: MDSA is a strong acid (Corrosive, Cat 1B). It causes severe skin burns and eye damage.

  • Disodium Salt: The disodium salt is an irritant (Eye Irrit. 2) but is generally safer to handle as a powder. It releases no fumes.

  • Compatibility: MDSA is compatible with glass, Teflon, and enamel. It may corrode mild steel; Hastelloy or glass-lined reactors are recommended for industrial scale.

References

  • Gernon, M. D., et al. (1999). "Environmental benefits of methanesulfonic acid: comparative properties and advantages." Green Chemistry.

  • Sangsiri, P., et al. (2022). "Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification." Renewable Energy.

  • Lobree, L. J., & Bell, A. T. (2001). "Catalyzed sulfonation of methane to methanesulfonic acid."[3] Journal of Molecular Catalysis A: Chemical. (Discusses MDSA as a di-sulfonated byproduct/analog).

  • BASF SE. (2019).[4] "Methanesulfonic Acid: The Green Acid for Sustainable Processes." Technical Bulletin. (References the non-oxidizing nature of alkane sulfonic acids).

  • PubChem. (2025). "Disodium methanedisulfonate Compound Summary." National Library of Medicine.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium Methanedisulfonate
Reactant of Route 2
Disodium Methanedisulfonate
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